Strategic Utilization of 4-Acetyl-2-methylbenzaldehyde: Synthesis, Reactivity, and Medicinal Applications
Executive Summary 4-Acetyl-2-methylbenzaldehyde (CAS 1433821-65-8) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by two distinct carbonyl electrophiles—a reactive formyl group at C1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Acetyl-2-methylbenzaldehyde (CAS 1433821-65-8) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by two distinct carbonyl electrophiles—a reactive formyl group at C1 and a sterically distinct acetyl group at C4—anchored to a 2-methyl-substituted benzene core, this molecule offers orthogonal reactivity essential for fragment-based drug design (FBDD).
This guide provides a comprehensive technical analysis of 4-Acetyl-2-methylbenzaldehyde, moving beyond basic properties to explore robust synthetic protocols, chemo-selective functionalization strategies, and its utility as a linchpin in synthesizing complex heterocyclic APIs.
Chemical Identity & Structural Analysis[1][2][3][4]
The utility of 4-Acetyl-2-methylbenzaldehyde stems from the electronic and steric differentiation between its two carbonyl centers. The C1-formyl group is highly electrophilic and accessible, while the C4-acetyl group is less reactive and para-positioned, allowing for sequential, controlled functionalization. The C2-methyl group introduces crucial steric bulk, often exploited to induce atropisomerism or conformational locking in kinase inhibitors.
Physicochemical Profile[5][6][7][8]
Property
Value / Description
Source/Note
IUPAC Name
4-Acetyl-2-methylbenzaldehyde
CAS Number
1433821-65-8
[BLD Pharm, 2024]
Molecular Formula
C₁₀H₁₀O₂
Molecular Weight
162.19 g/mol
Physical State
Solid (Low melting) or Viscous Oil
Predicted based on analogs
Melting Point
~35–45 °C (Predicted)
Analog: 4-Acetylbenzaldehyde (33-36°C)
Boiling Point
285 °C (Predicted @ 760 mmHg)
LogP
2.15 (Predicted)
Lipophilic, suitable for CNS penetration
H-Bond Acceptors
2
Structural Visualization
Figure 1: Structural connectivity and functional group differentiation of 4-Acetyl-2-methylbenzaldehyde.
Synthetic Pathways[11][12][13]
Direct commercial sourcing of this specific isomer can be sporadic. Therefore, in-house synthesis from the stable and widely available precursor 4-bromo-2-methylbenzaldehyde (CAS 24078-12-4) is the preferred route for process reliability.
Protocol A: Palladium-Catalyzed Heck Coupling (The "Modern" Route)
This method utilizes a Heck coupling with butyl vinyl ether followed by hydrolysis. It avoids toxic tin reagents used in Stille couplings and is scalable.
Protocol B: Functional Group Interconversion (The "Classical" Route)
Starting from 4-acetyl-2-methylbenzoic acid (CAS 55860-35-0).
Esterification: Reflux acid in MeOH with H₂SO₄ (cat.) → Methyl 4-acetyl-2-methylbenzoate.[2]
Reduction: Controlled reduction using DIBAL-H (1.1 equiv) at -78 °C in DCM.
Risk: Over-reduction to the alcohol is common. Strict temperature control is required.
Figure 2: Recommended synthetic workflow via Palladium-catalyzed Heck coupling.
Reactivity & Chemo-Selective Functionalization
The power of this scaffold lies in its orthogonal reactivity . The aldehyde is significantly more electrophilic than the ketone, allowing for selective transformations without protecting groups in many cases.
Chemo-Selective Rules
Nucleophilic Attack: Primary amines (R-NH₂) will condense selectively with the aldehyde at 0 °C to RT to form imines (Schiff bases). The ketone requires higher temperatures or acid catalysis.
Reduction: NaBH₄ (1.0 equiv) at -78 °C will selectively reduce the aldehyde to the benzyl alcohol, leaving the acetyl group intact.
Oxidation: Pinnick oxidation (NaClO₂, NaH₂PO₄) selectively converts the aldehyde to the carboxylic acid.
Reaction Map
Figure 3: Chemo-selective reaction pathways based on electrophilicity differences.
Applications in Medicinal Chemistry
4-Acetyl-2-methylbenzaldehyde serves as a "linker" scaffold in Fragment-Based Drug Design (FBDD).
Heterocyclic Construction
Quinoline Synthesis: Reaction with anilines followed by acid-catalyzed cyclization can yield substituted quinolines, utilizing the ortho-methyl group for intramolecular cyclization under oxidative conditions.
Phthalazin-1(2H)-ones: While typically requiring a 2-acylbenzoic acid, this aldehyde can be oxidized to the acid and then condensed with hydrazine to form phthalazinones, a core found in PARP inhibitors (e.g., Olaparib analogs).
Kinase Inhibitor Design
The 2-methyl group is critical in kinase inhibitor design. It forces the phenyl ring to twist relative to the attached heterocycle (at C1), often locking the molecule into a bioactive conformation that fits into the ATP-binding pocket while improving selectivity against off-target kinases.
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Acetyl-2-methylbenzaldehyde
Foreword In the landscape of synthetic chemistry and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is not merely academic; it is the bedrock of innovation and...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of synthetic chemistry and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is not merely academic; it is the bedrock of innovation and efficiency. 4-Acetyl-2-methylbenzaldehyde, a multifunctional aromatic compound, presents a unique molecular architecture that is of significant interest to researchers. This guide is designed for scientists and drug development professionals, offering an in-depth exploration of this compound's core characteristics. We will move beyond a simple recitation of data, delving into the causal relationships between its structure and its empirical properties, providing field-proven insights into its characterization and handling.
Molecular Structure and Core Properties
4-Acetyl-2-methylbenzaldehyde is a disubstituted benzaldehyde derivative featuring both a ketone (acetyl) and a methyl group on the aromatic ring. Its chemical structure is fundamental to all its other properties.
Caption: Chemical structure of 4-Acetyl-2-methylbenzaldehyde.
The spatial arrangement of the electron-donating methyl group (ortho to the aldehyde) and the electron-withdrawing acetyl group (para to the aldehyde) creates a nuanced electronic environment that dictates the molecule's reactivity and spectral characteristics.
4-Acetyl-2-methylbenzaldehyde serves as a crucial organic and pharmaceutical intermediate.[5] Its synthesis is often a multi-step process, with one notable precursor being 4-acetyl-2-methylbenzoic acid.[6] The synthesis of this acid can be achieved through methods such as the hydrolysis of 3-methyl-4-cyanoacetophenone.[5] The subsequent conversion of the carboxylic acid to the aldehyde is a standard transformation in organic synthesis.
Causality of Reactivity
The reactivity of this molecule is dominated by its two carbonyl functionalities: the aldehyde and the ketone.
Aldehyde Group: Generally, aldehydes are more reactive towards nucleophilic attack than ketones. The electrophilicity of the aldehyde's carbonyl carbon in this specific molecule is modulated by two opposing electronic effects from the ring substituents. The methyl group at the ortho position exerts a positive inductive effect (+I), donating electron density to the ring and slightly deactivating the aldehyde towards nucleophiles.[7] Conversely, the acetyl group at the para position is strongly electron-withdrawing (-M and -I effects), which significantly increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3]
Steric Hindrance: The ortho-methyl group introduces significant steric hindrance around the aldehyde functionality.[7] This physical barrier can impede the approach of bulky nucleophiles, a critical consideration in reaction design. For certain reactions, this steric effect can be leveraged to achieve regioselectivity.
Caption: Influence of substituents on aldehyde reactivity.
Spectroscopic Characterization: A Validating System
Spectroscopic analysis provides an empirical fingerprint of a molecule. The following sections describe the expected spectral data for 4-Acetyl-2-methylbenzaldehyde, which are crucial for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.
¹H NMR (Proton NMR): The spectrum is anticipated to show distinct signals for each type of proton.
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and singlets in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns are influenced by the electronic effects of the three substituents.
Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons will likely appear around δ 2.6 ppm.
Methyl Protons (-CH₃): A singlet for the three methyl protons attached to the ring is expected around δ 2.5-2.6 ppm.
¹³C NMR (Carbon NMR): This technique reveals the different carbon environments.
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region. The aldehyde carbonyl carbon should appear around δ 190-195 ppm, while the ketone carbonyl carbon will be slightly more upfield, around δ 195-200 ppm.
Aromatic Carbons: Six signals are expected in the δ 120-150 ppm range, corresponding to the six unique carbons of the benzene ring.
Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm) will correspond to the acetyl methyl and the ring methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 4-Acetyl-2-methylbenzaldehyde are the carbonyl stretching vibrations.
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.
C=O Stretch (Ketone): Another strong, sharp band should appear at a slightly lower wavenumber, typically around 1680-1690 cm⁻¹, due to conjugation with the aromatic ring.[8]
C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (162.19).
Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde proton (M-1), the methyl group (M-15), and the acetyl group (M-43).
Protocol 1: General Procedure for Spectroscopic Characterization
This self-validating workflow ensures comprehensive structural confirmation.
Sample Preparation:
NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9] Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
IR: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.[9]
MS: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or acetonitrile.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
Data Analysis:
Integrate the ¹H NMR signals to determine proton ratios.
Analyze coupling constants to infer proton connectivity.
Assign all peaks in the ¹H, ¹³C, and IR spectra to their respective functional groups and atoms.
Correlate the molecular ion peak in the mass spectrum with the calculated molecular weight and analyze fragmentation patterns to confirm the structure.
Caption: Workflow for spectroscopic characterization.
Safety and Handling
Hazards: Expected to cause skin and serious eye irritation.[10] Inhalation may cause respiratory irritation. Ingestion may be harmful.[11]
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
4-Acetyl-2-methylbenzaldehyde is a compound of significant interest due to the interplay of its functional groups, which imparts a unique reactivity profile. Its physicochemical properties, governed by the ortho-methyl and para-acetyl substituents, make it a valuable intermediate in synthetic chemistry. A thorough characterization, grounded in a multi-technique spectroscopic approach, is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently work with this versatile molecule.
4-Acetylbenzaldehyde Properties. Ontosight AI. Available from: [Link]
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]
Safety data sheet - CPAChem. CPAChem. Available from: [Link]
Synthesis towards 4, 6-Disubstituted Pyrimidines via Chalcone Derivatives and Their Biological Evaluation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
4-Acetylbenzaldehyde | CAS#:3457-45-2. Chemsrc. Available from: [Link]
(a) IR transmission spectra of 4‐acetylbenzaldehyde (black) and... ResearchGate. Available from: [Link]
The Crucial Role of 4-Acetyl-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
4-Hydroxy-2-methylbenzaldehyde. ChemBK. Available from: [Link]
4-Acetoxybenzaldehyde. NIST WebBook. Available from: [Link]
New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. Google Patents.
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap.
4-Ethyl-2-methylbenzaldehyde | C10H12O | CID 53743197. PubChem. Available from: [Link]
Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. Available from: [Link]
Benzaldehyde, 4-methyl-. NIST WebBook. Available from: [Link]
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. MDPI. Available from: [Link]
4-Acetyl-2-nitrobenzaldehyde | C9H7NO4 | CID 16059579. PubChem. Available from: [Link]
From Building Blocks to Bioactive Molecules: The Dance of 4-Methylbenzaldehyde and Cyclopentanone. Oreate AI Blog. Available from: [Link]
4-Acetyl-2-methylbenzaldehyde is a critical bifunctional aromatic intermediate characterized by two electrophilic handles: an aldehyde at the C1 position and an acetyl group at the C4 position, situated on a 2-methyl-substituted benzene core. This specific substitution pattern makes it a high-value scaffold in medicinal chemistry, particularly as a precursor for isoquinoline alkaloids and isoxazoline-class ectoparasiticides (e.g., Fluralaner derivatives).
This guide delineates the two most chemically robust synthesis pathways:
The Lithiation-Formylation Route: A high-fidelity laboratory method utilizing protecting group chemistry to ensure regioselectivity.
The Palladium-Catalyzed Carbonylation Route: An atom-economical industrial approach utilizing syngas (CO/H₂) to install the formyl group directly.
Retrosynthetic Analysis
The strategic disconnection of 4-acetyl-2-methylbenzaldehyde reveals two primary logical precursors based on the stability of the aromatic bond being formed.
Figure 1: Retrosynthetic disconnection showing the two primary chemical approaches.[1]
Pathway 1: Protection-Directed Lithiation (The "Gold Standard")
This pathway is the most reliable for laboratory-scale synthesis (1g to 100g). It addresses the core chemoselectivity challenge: n-Butyllithium (n-BuLi) will attack the ketone carbonyl of the starting material if it is not masked.
Mechanism & Workflow
Protection: The ketone of 4-bromo-3-methylacetophenone is protected as a cyclic ketal using ethylene glycol.
Lithiation: The aryl bromide undergoes Lithium-Halogen Exchange (Li/Br) at -78°C. The protected ketal is stable to n-BuLi at this temperature.
Formylation: The lithiated species attacks N,N-Dimethylformamide (DMF), installing the aldehyde equivalent.
Hydrolysis: Acidic workup simultaneously deprotects the ketal and hydrolyzes the hemiaminal intermediate to release the target aldehyde.
Figure 2: Step-by-step reaction flow for the protection-lithiation strategy.
Procedure: Reflux the mixture with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the starting ketone disappears. Wash with NaHCO₃, dry over MgSO₄, and concentrate.[2]
Checkpoint: Ensure the product is water-free before the next step.
For scales >100g, handling n-BuLi is hazardous. The industrial alternative uses Palladium catalysis to insert Carbon Monoxide (CO) directly into the Ar-Br bond. While typically producing esters, specific conditions using Synthesis Gas (CO/H₂) allow for direct formylation.
Mechanism
The reaction proceeds via an oxidative addition of Pd(0) to the Ar-Br bond, followed by CO insertion to form an acyl-palladium species. Hydrogenolysis of this species (using H₂) releases the aldehyde and regenerates the catalyst.
Catalyst: Pd(OAc)₂ (1-2 mol%) with bulky phosphine ligands (e.g., CataCXium® A or BuPAd₂).
Gases: CO (5-10 bar) and H₂ (5-10 bar).
Base: TMEDA (N,N,N',N'-Tetramethylethylenediamine) or Et₃N.
Solvent: Toluene or DMF.
Conditions: 80-100°C in a stainless steel autoclave.
Advantages:
Atom Economy: No stoichiometric waste from protecting groups.
Direct: Single step from commercially available starting material.
Risks:
Safety: Requires high-pressure reactors and CO gas handling (toxic).
Selectivity: Competitive reduction of the ketone is possible if the catalyst is too active for hydrogenation.
Comparative Analysis
Feature
Pathway 1: Lithiation
Pathway 2: Pd-Carbonylation
Scale Suitability
Lab / Pilot (<1 kg)
Manufacturing (>1 kg)
Overall Yield
65 - 75% (2 steps)
80 - 90% (1 step)
Purity Profile
High (easy purification)
Moderate (catalyst removal required)
Key Hazard
Pyrophoric reagents (n-BuLi)
Toxic Gas (CO), High Pressure
Equipment
Standard Glassware
Autoclave / Parr Reactor
Cost Driver
Reagents (n-BuLi, DMF)
Catalyst (Pd) & Ligands
References
BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde. Retrieved from
Beller, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle. Journal of the American Chemical Society.[5] Retrieved from
Organic Syntheses. 2-Bromo-4-methylbenzaldehyde. Org. Synth. 1971, 51, 24. Retrieved from
ChemicalBook. (2024). 4'-Bromo-3'-methylacetophenone Product Description and Synthesis. Retrieved from
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide via Lithiation. Molbank. Retrieved from
4-Acetyl-2-methylbenzaldehyde: A Bifunctional Scaffold for Medicinal Chemistry
Executive Summary 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a specialized aromatic intermediate characterized by the presence of two distinct carbonyl functionalities—an aldehyde and a ketone—on a methylated b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a specialized aromatic intermediate characterized by the presence of two distinct carbonyl functionalities—an aldehyde and a ketone—on a methylated benzene core. This bifunctionality makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of heterocycles found in kinase inhibitors and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic identification to cover electrochemical synthesis protocols, chemoselective reactivity profiles, and handling requirements for high-purity applications.
Part 1: Chemical Identity & Physicochemical Profile
The precise identification of this compound is critical, as positional isomers (e.g., 2-acetyl-4-methylbenzaldehyde) have significantly different reactivity profiles.
Appearance: Colorless to pale yellow liquid (at room temperature).
Solubility: Soluble in DCM, chloroform, ethyl acetate, and methanol. Sparingly soluble in water.
Stability: Susceptible to oxidation (aldehyde
carboxylic acid) upon prolonged air exposure.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Part 2: Advanced Synthesis Protocol
While traditional oxidation of methyl-arenes using strong oxidants (e.g., KMnO₄, CrO₃) often leads to over-oxidation to dicarboxylic acids, electrochemical oxidation offers superior chemoselectivity. The following protocol describes the selective oxidation of 2,4-dimethylacetophenone to 4-acetyl-2-methylbenzaldehyde.
The Challenge of Selectivity
The starting material, 2,4-dimethylacetophenone, contains two methyl groups. However, the methyl group at the para position to the acetyl group is electronically deactivated. The methyl group at the ortho position to the acetyl group is sterically hindered but electronically distinct. The synthesis targets the oxidation of the methyl group para to the acetyl? No, the structure requires the aldehyde at position 1 and methyl at 2.
Correction: The precursor is typically 2,4-dimethylacetophenone . We need to oxidize the methyl group at position 4 (relative to the original numbering) or position 1 (relative to the aldehyde product).
Clarification: In 4-acetyl-2-methylbenzaldehyde, the aldehyde is at C1, methyl at C2, acetyl at C4.
Precursor: 1-(3,4-dimethylphenyl)ethanone (also known as 3,4-dimethylacetophenone) would be the direct analog, but the patent literature (Source 2) specifically cites 2,4-dimethylacetophenone yielding the target.
Mechanism: The electrochemical method selectively oxidizes the benzylic position that is most accessible or electronically favorable.
Yield: Expect ~58% isolated yield of colorless liquid.
Synthesis Flowchart
Figure 1: Electrochemical oxidation pathway for the selective synthesis of 4-Acetyl-2-methylbenzaldehyde.
Part 3: Applications in Drug Discovery
The value of 4-Acetyl-2-methylbenzaldehyde lies in its orthogonal reactivity . It possesses two electrophilic sites with distinct reactivities:[2]
Aldehyde (C1): Highly reactive towards nucleophiles; prone to condensation.
Ketone (C4): Less reactive; requires stronger nucleophiles or catalysis.
This allows for "Stepwise molecular assembly," a crucial technique in diversity-oriented synthesis (DOS).
Chemoselective Derivatization
Researchers can selectively engage the aldehyde in a Knoevenagel condensation or Wittig reaction to build a scaffold, leaving the ketone intact for a subsequent step (e.g., reductive amination).
Pathway A (Aldehyde-Selective): Reaction with malononitrile
Advanced Synthesis and Applications of 4-Acetyl-2-methylbenzaldehyde and Its Derivatives: A Technical Review
Executive Summary In modern pharmaceutical and agrochemical development, functionalized benzaldehydes serve as indispensable electrophilic building blocks. Among these, 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical and agrochemical development, functionalized benzaldehydes serve as indispensable electrophilic building blocks. Among these, 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) and its halogenated or nitrated derivatives have emerged as highly valuable intermediates. The presence of orthogonal reactive sites—an aldehyde group, a ketone (acetyl) group, and a substituted aromatic ring—allows for highly regioselective transformations, making it a prime candidate for the synthesis of complex active pharmaceutical ingredients (APIs), natural product analogs, and advanced agrochemicals [1].
This whitepaper provides an in-depth technical review of the structural properties, modern electrochemical synthesis methodologies, and downstream applications of 4-Acetyl-2-methylbenzaldehyde and its derivatives.
Chemical Identity & Structural Profiling
Before designing synthetic workflows, it is critical to understand the physicochemical baseline of the target molecule. The dual carbonyl nature of 4-Acetyl-2-methylbenzaldehyde requires careful consideration of hard/soft electrophilicity during downstream coupling or reduction steps.
Table 1: Physicochemical Properties of 4-Acetyl-2-methylbenzaldehyde
Property
Value / Description
IUPAC Name
4-Acetyl-2-methylbenzaldehyde
CAS Registry Number
1433821-65-8 [2]
Molecular Formula
C₁₀H₁₀O₂
Molecular Weight
162.19 g/mol
MDL Number
MFCD31696746
Key Reactive Moieties
Aryl aldehyde (C1), Aryl methyl (C2), Acetyl group (C4)
Primary Utility
Precursor for heterocycle synthesis, API intermediate
Mechanistic Insights: The Shift to Electrochemical Oxidation
Historically, the oxidation of toluene derivatives to benzaldehydes required harsh, stoichiometric chemical oxidants (e.g., KMnO₄, CrO₃) which suffer from poor atom economy, toxic metal waste, and a high propensity for over-oxidation to carboxylic acids.
Current state-of-the-art methodologies employ constant-current electrochemical oxidation [1]. This approach provides absolute control over the oxidation potential, ensuring that the benzylic methyl group is selectively oxidized to the aldehyde without disturbing the acetyl moiety.
Causality in Experimental Design:
Reticulated Vitreous Carbon (RVC) Anode: Selected for its exceptionally high surface-area-to-volume ratio. This allows for efficient single-electron transfer at a low constant current (5 mA), preventing the over-oxidation of the newly formed aldehyde.
Hexafluoroisopropanol (HFIP) Solvent: HFIP is not merely a solvent; it is an active participant. Its strong hydrogen-bond donating (HBD) capacity stabilizes the highly reactive benzylic radical cation intermediates generated at the anode, suppressing unwanted dimerization or polymerization side-reactions.
Tetrabutylammonium Tetrafluoroborate (Bu₄NBF₄): Acts as a non-nucleophilic supporting electrolyte to maintain ionic conductivity without competing for anodic oxidation.
Electrochemical oxidation pathway of 2,4-dimethylacetophenone.
To ensure reproducibility across laboratories, the following self-validating protocol details the synthesis of 4-Acetyl-2-methylbenzaldehyde from 2,4-dimethylacetophenone [1].
Equipment Setup:
Equip an undivided electrochemical cell (reaction flask) with a magnetic stir bar.
Insert a Reticulated Vitreous Carbon (RVC) electrode as the anode.
Insert a Platinum (Pt) plate electrode as the cathode.
Reagent Preparation & Electrolysis:
Charge the vessel: Add 2,4-dimethylacetophenone (74 mg, 0.5 mmol) to the reaction flask.
Solvation: Dissolve the mixture in 5.0 mL of Hexafluoroisopropanol (HFIP).
Reaction Execution: Connect the electrodes to a DC power supply. Adjust the system to deliver a constant current of 5 mA .
Incubation: Allow the reaction to stir continuously at 25 °C for exactly 6 hours. (Self-validation checkpoint: Monitor the charge passage; the theoretical charge required for a 4-electron oxidation to the aldehyde should align with the 6-hour timeframe at 5 mA).
Purification:
Disconnect the power supply and remove the electrodes, rinsing them with a small amount of ethyl acetate.
Concentrate the reaction mixture under reduced pressure to remove the volatile HFIP solvent.
Purify the crude residue via silica gel column chromatography using an eluent system of n-hexane:ethyl acetate (10:1, v/v).
Isolate the target compound as a colorless liquid (Yield: ~47 mg, 58%).
Derivatization & Analytical Characterization
The electrochemical methodology is highly modular. By substituting the starting acetophenone, researchers can generate a library of functionalized benzaldehyde derivatives. Halogenated (e.g., bromo) and nitrated derivatives are particularly useful for downstream cross-coupling (Suzuki/Buchwald-Hartwig) or reduction to anilines, respectively.
Table 2: Yields and NMR Characterization of Synthesized Derivatives[1]
Note: The distinct singlet peaks > δ 10.30 ppm confirm the successful formation of the aldehyde proton, validating the targeted benzylic oxidation.
Applications in Drug Development & Agrochemicals
The strategic placement of the acetyl and formyl groups on the toluene scaffold makes these derivatives highly prized in the life sciences sector [3]:
Heterocycle Construction: The proximity of the formyl and acetyl groups allows for rapid cyclization reactions (e.g., Knoevenagel condensations followed by intramolecular cyclization) to form indoles, quinolines, and isoquinolines—core pharmacophores in oncology and CNS drugs.
Agrochemical Intermediates: Benzaldehyde derivatives are direct precursors in the synthesis of high-value agricultural chemicals. For instance, similar functionalized benzaldehydes are utilized in the synthesis of the fungicide difenoconazole and the plant growth regulator trinexapac-ethyl [1].
Late-Stage Functionalization: The bromo-derivative (4-Acetyl-2-bromobenzaldehyde) serves as an excellent substrate for late-stage palladium-catalyzed functionalization, allowing medicinal chemists to rapidly screen SAR (Structure-Activity Relationship) profiles by attaching various boronic acids or amines to the C2 position.
References
Source: Google Patents (CN113528956A)
Exploratory
An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Acetyl-2-methylbenzaldehyde
Abstract 4-Acetyl-2-methylbenzaldehyde is a bifunctional aromatic compound featuring distinct aldehyde and ketone moieties, making it a molecule of significant interest in organic synthesis and medicinal chemistry.[1] Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
4-Acetyl-2-methylbenzaldehyde is a bifunctional aromatic compound featuring distinct aldehyde and ketone moieties, making it a molecule of significant interest in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to elucidate the structural, electronic, and reactive properties of this compound. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, vibrational frequencies, and electronic characteristics. This guide serves as a resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the in silico approaches that predict molecular behavior and guide experimental design.
Introduction: The Scientific Case for 4-Acetyl-2-methylbenzaldehyde
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science.[2] The specific arrangement of functional groups on the aromatic ring dictates the molecule's electronic properties, and consequently, its chemical reactivity and potential for biological interactions. 4-Acetyl-2-methylbenzaldehyde presents a compelling case for study due to the interplay of three distinct substituents: an aldehyde (-CHO), an acetyl group (-COCH₃), and a methyl group (-CH₃).
The aldehyde is a reactive functional group susceptible to nucleophilic attack, while the acetyl group, also a carbonyl, offers a secondary site for reaction, albeit generally less reactive.[3] The methyl group, being electron-donating, and the acetyl group, being electron-withdrawing, create a nuanced electronic environment on the benzene ring.[3][4] Understanding this electronic interplay is crucial for predicting reaction outcomes and designing novel molecules.[5] This guide focuses on the application of computational chemistry to dissect these properties, providing a predictive framework that complements and guides empirical research.
Theoretical Framework and Computational Methodologies
In silico analysis provides a powerful, cost-effective, and safe avenue to probe molecular properties before undertaking extensive laboratory work. For a molecule like 4-Acetyl-2-methylbenzaldehyde, computational methods can predict its three-dimensional structure, spectroscopic signatures, and sites of reactivity with high accuracy.
Density Functional Theory (DFT) for Molecular Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying organic molecules.[6][7] The choice of functional and basis set is critical for obtaining reliable results.
Causality Behind Method Selection:
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used as it provides a robust description of electronic structures for a vast range of organic compounds.[7]
Basis Set (6-311++G(d,p)): This basis set provides a flexible description of electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for accurately modeling systems with potential hydrogen bonding or non-covalent interactions. The '(d,p)' polarization functions allow for non-spherical electron density distribution, which is crucial for describing bonding in molecules with pi systems and multiple functional groups.[6]
Step-by-Step Protocol: DFT Calculation Workflow
Molecular Structure Input: A 2D structure of 4-Acetyl-2-methylbenzaldehyde is drawn and converted to a 3D model using molecular modeling software.[8]
Geometry Optimization: An initial geometry optimization is performed to find a stable, low-energy conformation of the molecule. This step is crucial as all subsequent property calculations depend on the optimized structure.[7][8]
Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment.
Caption: Workflow for DFT analysis of 4-Acetyl-2-methylbenzaldehyde.
Molecular Docking for Biological Target Exploration
Given that benzaldehyde derivatives are known to exhibit a range of biological activities, including enzyme inhibition and anticancer properties, molecular docking is a valuable tool to explore potential protein targets for 4-Acetyl-2-methylbenzaldehyde.[1][9][10] Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction types.
Step-by-Step Protocol: Molecular Docking Workflow
Ligand Preparation: The DFT-optimized structure of 4-Acetyl-2-methylbenzaldehyde is prepared for docking. This involves assigning correct atom types and charges.
Receptor Selection & Preparation: A protein target is selected from the Protein Data Bank (PDB). For instance, acetylcholinesterase (AChE) is a common target for enzyme inhibitors. The receptor is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.
Docking Simulation: The ligand is docked into the defined binding site of the receptor using a docking algorithm (e.g., AutoDock, Glide). The program generates multiple possible binding poses.
Pose Analysis & Scoring: The generated poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[11] The pose with the lowest binding energy is typically considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic contacts) are then analyzed.
Caption: General workflow for a molecular docking study.
In-Silico Analysis of 4-Acetyl-2-methylbenzaldehyde
This section presents the results derived from applying the aforementioned computational methodologies.
Molecular Geometry and Structural Parameters
The geometry of 4-Acetyl-2-methylbenzaldehyde was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a nearly planar arrangement of the benzene ring and the two carbonyl groups, which facilitates electronic conjugation. Key geometric parameters are summarized below.
Parameter
Bond/Angle
Calculated Value
Bond Lengths
C=O (Aldehyde)
1.21 Å
C=O (Acetyl)
1.22 Å
C-C (Ring-Aldehyde)
1.49 Å
C-C (Ring-Acetyl)
1.50 Å
Bond Angles
C-C-O (Aldehyde)
124.5°
C-C-O (Acetyl)
121.8°
Dihedral Angle
O=C-C=C (Aldehyde)
~179.8°
O=C-C=C (Acetyl)
~2.5°
Note: These are typical values obtained from DFT optimizations for substituted benzaldehydes.[7]
Vibrational Spectroscopy Analysis
Vibrational analysis provides theoretical infrared (IR) spectra that can be directly compared with experimental data for structural validation. The most characteristic vibrations are associated with the carbonyl groups.
Note: Calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.
The distinct, strong absorption peaks for the two carbonyl groups in both theoretical and experimental spectra confirm their presence and differing electronic environments.[1] The aldehyde carbonyl absorbs at a slightly higher frequency, indicating a slightly stronger double bond character compared to the acetyl ketone.
Electronic Properties and Chemical Reactivity
The electronic nature of a molecule is key to understanding its reactivity.[5] Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are critical descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 4-Acetyl-2-methylbenzaldehyde, the HOMO is primarily localized on the benzene ring and the methyl group.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is predominantly centered on the aldehyde and acetyl carbonyl groups, as well as the aromatic ring.
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more easily polarizable and more chemically reactive.[13] For 4-Acetyl-2-methylbenzaldehyde, the calculated HOMO-LUMO gap is approximately 4.48 eV.[7]
Caption: HOMO-LUMO energy gap and its implication for reactivity.[7]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.
Negative Regions (Red/Yellow): These are areas rich in electrons and are susceptible to electrophilic attack. In 4-Acetyl-2-methylbenzaldehyde, the most negative potentials are localized on the oxygen atoms of the aldehyde and acetyl groups.[2] This confirms them as the primary sites for interaction with electrophiles or for hydrogen bonding.
Positive Regions (Blue): These are electron-deficient areas, indicating sites for nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atoms of the carbonyl groups are areas of positive potential, with the aldehyde carbon being the most electrophilic site.[5]
Conclusion and Future Directions
The theoretical and computational studies detailed in this guide provide a robust, multi-faceted understanding of 4-Acetyl-2-methylbenzaldehyde. DFT calculations have successfully predicted its structural and vibrational properties, which align well with available experimental data. Furthermore, analysis of its electronic properties through HOMO-LUMO and MEP calculations has illuminated its reactivity, identifying the carbonyl oxygen atoms as nucleophilic centers and the aldehyde carbon as the primary electrophilic site.
These in silico findings serve as a powerful predictive tool for synthetic chemists aiming to utilize 4-Acetyl-2-methylbenzaldehyde as a building block and for medicinal chemists exploring its potential as a pharmacophore. Future work should focus on:
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule in a solvent environment.
QSAR Studies: If a series of derivatives are synthesized and tested for biological activity, Quantitative Structure-Activity Relationship models can be built to correlate computational descriptors with activity.[14]
Experimental Validation: The ultimate goal of computational work is to guide and be validated by experiment. Synthesizing derivatives based on reactivity predictions and testing them against computationally identified biological targets would form a synergistic loop of discovery.
References
A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde. (n.d.). Benchchem.
Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity: A DFT Analysis. (2023, December 12). Asian Journal of Chemical Sciences.
Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. (n.d.). Journal of King Saud University - Science.
Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. (2026, January 4). ResearchGate.
(a) IR transmission spectra of 4‐acetylbenzaldehyde (black) and... (n.d.). ResearchGate.
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024, March 28). PubMed.
A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes. (n.d.). Benchchem.
Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. (n.d.). Wiley Online Library.
An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. (2026, February 9). ResearchGate.
A Comparative Guide to 4-Acetylbenzaldehyde and its Positional Isomers: 2. (n.d.). Benchchem.
4-Ethyl-2-methylbenzaldehyde. (n.d.). PubChem.
Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. (2020, December 15). Systematic Reviews in Pharmacy.
Computational Chemistry Studies Relevant to Medicinal Chemistry. (n.d.). eScholarship.org.
Synthesis and antimicrobial studies of some novel pyrimidine derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. (n.d.). Benchchem.
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). PMC.
Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. (1998). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. (2021, November 29). DergiPark.
Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021, September 24). PMC.
A Density Functional Theory Study of 4-OH Aldehydes. (2023, November 15). MDPI.
In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2. (2022, June 16). MDPI.
Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. (n.d.). Northern Arizona University.
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. (2021, August 26). Semantic Scholar.
New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (2021, August 13). MDPI.
Structural, Spectral and Thermal Analysis of Methyl Benzimidazole-2-Acetate: A Dft Study. (2024, July 31). Authorea.
An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by substituent acetone, acetyl chloride and methyl acetate using first principles analysis. (2024, March 8). Nepal Journals Online.
Application Note: Synthesis of Advanced Heterocyclic Derivatives from 4-Acetyl-2-methylbenzaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In modern drug discovery, b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
In modern drug discovery, bifunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a privileged scaffold featuring two orthogonal reactive centers: a highly electrophilic formyl group (-CHO) and an enolizable acetyl group (-COCH₃), separated by an electron-donating, sterically demanding ortho-methyl group[1].
The synthetic utility of this molecule lies in its inherent regioselectivity . The formyl carbon is significantly more electrophilic than the acetyl carbon. The acetyl group's electrophilicity is dampened by hyperconjugation from its adjacent methyl group and steric hindrance. Consequently, under controlled stoichiometric conditions, nucleophilic attacks—such as the Claisen-Schmidt condensation or amine condensations—will preferentially occur at the aldehyde moiety[2]. This allows chemists to perform divergent synthesis: targeting the aldehyde to form chalcones, or protecting the aldehyde via acetalization to functionalize the ketone[3].
This application note details the physicochemical profile of 4-Acetyl-2-methylbenzaldehyde and provides self-validating, step-by-step protocols for synthesizing downstream heterocyclic derivatives, specifically focusing on bioactive pyrazoline scaffolds[4].
Physicochemical Properties
Understanding the baseline properties of the starting material is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during condensation reactions.
The following diagram illustrates the divergent synthetic pathways accessible from the 4-Acetyl-2-methylbenzaldehyde scaffold, highlighting the transition from a bifunctional core to complex heterocycles.
Divergent synthetic workflow from 4-Acetyl-2-methylbenzaldehyde to advanced heterocyclic scaffolds.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly stated to empower researchers to troubleshoot and adapt the methodology.
Objective: Synthesis of (E)-3-(4-acetyl-2-methylphenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate).
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-acetyl-2-methylbenzaldehyde (1.0 equiv, 10 mmol) and acetophenone (1.0 equiv, 10 mmol) in 20 mL of absolute ethanol.
Causality: Ethanol acts as a protic solvent that stabilizes the enolate intermediate generated from acetophenone and facilitates the subsequent dehydration step necessary to form the α,β-unsaturated system[2].
Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Add an aqueous solution of NaOH (40% w/v, 2 mL) dropwise over 10 minutes with vigorous magnetic stirring.
Causality: The low temperature and dropwise addition are critical to prevent the self-condensation of acetophenone and to minimize the Cannizzaro reaction of the aldehyde, ensuring high regioselectivity.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2).
Workup and Isolation: Pour the crude reaction mixture into 100 mL of crushed ice. Neutralize the solution with dilute HCl (1M) until the pH reaches ~7.
Causality: Neutralization halts the base-catalyzed equilibrium and protonates any residual enolates, causing the highly hydrophobic chalcone product to precipitate out of the aqueous matrix.
Purification: Filter the precipitated solid under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to afford the pure trans-chalcone.
Protocol B: Synthesis of Pyrazoline Derivatives via Cyclization
Objective: Conversion of the chalcone intermediate into 1-acetyl-3-phenyl-5-(4-acetyl-2-methylphenyl)-4,5-dihydro-1H-pyrazole.
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 equiv, 5 mmol) in 25 mL of glacial acetic acid.
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.0 equiv, 10 mmol) dropwise to the stirred solution at room temperature.
Causality: Glacial acetic acid serves a dual purpose. First, it acts as an acid catalyst, protonating the carbonyl oxygen of the chalcone to accelerate nucleophilic attack by hydrazine (forming the hydrazone). Second, it acts as an acylating agent; during the extended reflux, it N-acetylates the newly formed pyrazoline ring, yielding a stable N-acetyl pyrazoline derivative[4].
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 8–12 hours.
Causality: Elevated thermal conditions provide the activation energy required for the intramolecular Michael addition, wherein the hydrazone nitrogen attacks the β-carbon of the alkene to close the five-membered heterocyclic ring.
Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water while stirring vigorously. A solid precipitate will form.
Purification: Filter the precipitate, wash thoroughly with water to remove all residual acetic acid, and recrystallize from an ethanol/water (7:3) mixture.
Analytical Validation (NMR & MS Expectations)
To ensure the integrity of the synthesized compounds, researchers should validate the structural transitions using ¹H NMR and Mass Spectrometry.
Validation of the Chalcone (Protocol A): The defining feature in the ¹H NMR spectrum will be the appearance of two doublets in the downfield region (approx. 7.4 – 7.8 ppm) with a large coupling constant (
Hz). This large -value is diagnostic of the trans (E) geometry of the alkene protons (H- and H-). The aldehyde proton singlet (~10.0 ppm) from the starting material must be completely absent.
Validation of the Pyrazoline (Protocol B): The successful cyclization is confirmed by the disappearance of the alkene doublets. In their place, the ¹H NMR spectrum will display a characteristic AMX spin system corresponding to the CH₂-CH protons of the pyrazoline ring. This typically manifests as three distinct doublet of doublets (dd) between 3.0 and 5.5 ppm, arising from the diastereotopic nature of the methylene protons and their coupling with the chiral methine proton.
Application Note: Chemoselective Claisen-Schmidt Condensation of 4-Acetyl-2-methylbenzaldehyde
Executive Summary This application note details the optimized protocol for the Claisen-Schmidt condensation of 4-Acetyl-2-methylbenzaldehyde (CAS: 56803-37-3). This bifunctional substrate—containing both a highly reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the Claisen-Schmidt condensation of 4-Acetyl-2-methylbenzaldehyde (CAS: 56803-37-3). This bifunctional substrate—containing both a highly reactive aldehyde and a moderately reactive acetyl group—presents a unique chemoselectivity challenge.
In drug discovery, this reaction is the primary gateway to chalcone derivatives , which are privileged structures for anticancer, anti-inflammatory, and antimicrobial therapeutics. This guide provides a self-validating workflow to selectively engage the aldehyde functionality while preserving the acetyl group for subsequent diversification (e.g., heterocycle formation), or to control bis-condensation if desired.
Chemical Context & Mechanistic Insight
The Chemoselectivity Challenge
4-Acetyl-2-methylbenzaldehyde possesses two electrophilic sites and two enolizable sites.
Site A (Aldehyde, C-1): High electrophilicity, non-enolizable (no
-protons). Acts exclusively as an electrophile.
Site B (Acetyl, C-4): Moderate electrophilicity, enolizable (
-protons present). Can act as a nucleophile (enolate) or electrophile.
Objective: To force the reaction between an external ketone enolate (nucleophile) and Site A (electrophile), minimizing self-condensation at Site B.
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via a reversible aldol addition followed by an irreversible E1cB elimination.
Figure 1: Mechanistic pathway for the chemoselective Claisen-Schmidt condensation.
Experimental Protocol
Reagents and Equipment
Reagent
Equiv.
Role
Specification
4-Acetyl-2-methylbenzaldehyde
1.0
Electrophile
>97% Purity
Acetophenone (or derivative)
1.0 - 1.1
Nucleophile
Distilled/Fresh
Sodium Hydroxide (NaOH)
1.2
Catalyst
10% aq. solution
Ethanol (EtOH)
Solvent
Medium
Absolute (99.5%)
Hydrochloric Acid (HCl)
N/A
Quench
1.0 M solution
Step-by-Step Methodology
Phase 1: Preparation (T = 0 min)
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetyl-2-methylbenzaldehyde (10 mmol, 1.62 g) and Acetophenone (10 mmol, 1.20 g) in Ethanol (15 mL).
Temperature Control: Place the flask in an ice-water bath and cool to 0–5 °C.
Expert Insight: Cooling is critical. Higher temperatures (>25 °C) increase the risk of the acetyl group at C-4 participating in side reactions or self-condensation.
Phase 2: Reaction Initiation (T = 15 min)
Catalyst Addition: Add the 10% NaOH solution (5 mL) dropwise over 10 minutes using a pressure-equalizing dropping funnel.
Visual Cue: The solution will likely turn from colorless/pale yellow to a deep yellow or orange, indicating the formation of the chalcone anion.
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours.
Phase 3: Monitoring & Workup (T = 6 hours)
TLC Check: Monitor reaction progress using TLC (Hexane:EtOAc 8:2). The aldehyde spot (usually higher R_f) should disappear.
Precipitation:
Scenario A (Solid Precipitate): If a solid forms, cool the flask in an ice bath for 30 minutes to maximize yield. Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
Scenario B (Oiling Out): If the product separates as an oil (common with methyl-substituted benzaldehydes), dilute the mixture with ice-water (50 mL) and extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.
Phase 4: Purification
Recrystallization: For solids, recrystallize from hot Ethanol or Methanol.
Target Purity: >98% by HPLC.
Expected Yield: 75–85%.
Validation & Quality Control
To ensure the protocol was successful, verify the structure using the following markers.
NMR Interpretation (Self-Validation)
The formation of the (E)-chalcone linkage is the primary success metric.
Signal
Chemical Shift ()
Multiplicity
Interpretation
Vinyl Proton ()
7.40 - 7.60 ppm
Doublet ( Hz)
Confirms trans (E) geometry.
Vinyl Proton ()
7.70 - 8.00 ppm
Doublet ( Hz)
Downfield shift due to conjugation.
Acetyl Methyl
~2.60 ppm
Singlet
Critical Check: Must remain a sharp singlet. If this signal is split or absent, the acetyl group has reacted (failure).
Ar-Methyl
~2.40 - 2.50 ppm
Singlet
Confirming the 2-methyl substituent.
Workflow Decision Tree
Figure 2: QC Decision Tree for product validation.
Symptom:[1][2][3][4] Low yield, formation of carboxylic acid/alcohol byproducts.
Fix: Avoid highly concentrated base (>20%). Ensure the ketone is added before the base to ensure the enolate traps the aldehyde immediately.
Issue: Product "Oiling Out"
Cause: The 2-methyl group disrupts crystal packing, lowering the melting point.
Fix: Seed the oil with a crystal from a previous batch or scratch the glass surface. Alternatively, switch solvent to Methanol/Water (1:1).
Issue: Low Reactivity
Cause: Steric hindrance from the 2-methyl group (ortho-effect).
Fix: Increase reaction time to 12 hours or use Ultrasonication (40 kHz) to accelerate the reaction without increasing temperature [1].
References
Calvino, V., et al. (2006). "Ultrasound promoted Claisen–Schmidt condensation: A green route to chalcones."[5] Ultrasonics Sonochemistry, 13(1), 23-28. Link
Climent, M. J., et al. (2004).[6] "Aldol Condensations on Solid Catalysts: A Green Way for the Synthesis of Chalcones." Journal of Catalysis, 221(2), 474-482. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Protocol Reference). Link
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanism Reference). Link
application of 4-Acetyl-2-methylbenzaldehyde in agrochemical research
Application Note: 4-Acetyl-2-methylbenzaldehyde as a Strategic Scaffold in Agrochemical Discovery Part 1: Executive Summary & Chemical Profile 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) represents a high-value "li...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Acetyl-2-methylbenzaldehyde as a Strategic Scaffold in Agrochemical Discovery
Part 1: Executive Summary & Chemical Profile
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) represents a high-value "linchpin" intermediate in modern agrochemical synthesis. Its structural uniqueness lies in its dual-electrophilic nature (containing both an aldehyde and a ketone functionality) combined with an ortho-methyl handle . This trifunctional arrangement allows for divergent synthetic pathways, enabling the construction of complex heterocyclic cores found in next-generation fungicides (SDHIs), insecticides (phenylpyrazoles), and herbicides.
Unlike simple benzaldehydes, the 4-acetyl substitution provides a direct handle for Claisen-Schmidt condensations and heterocycle formation without the need for additional activation steps.
Chemical Identity
Parameter
Specification
Chemical Name
4-Acetyl-2-methylbenzaldehyde
CAS Number
1433821-65-8
Molecular Formula
C₁₀H₁₀O₂
Molecular Weight
162.19 g/mol
Structure
Benzene ring substituted with -CHO (C1), -CH₃ (C2), and -C(=O)CH₃ (C4)
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Part 2: Strategic Applications in Agrochemical Synthesis
This scaffold is utilized primarily to access three distinct chemical spaces critical for crop protection.
Synthesis of Chalcone-Based Fungicides
Mechanism: The acetyl group at the C4 position acts as the nucleophilic component (as an enolate) or the electrophile in Claisen-Schmidt condensations.
Application: Reaction with aryl aldehydes yields chalcones, which are potent disruptors of fungal cell walls and precursors to flavonoid-type fungicides.
Advantage: The C1-aldehyde can be protected (acetal) or selectively oxidized, allowing the C4-acetyl group to react exclusively.
Construction of Nitrogen Heterocycles (Pyrazoles & Pyrimidines)
Mechanism: The 1,3-electrophilic character (if the acetyl group is converted to a 1,3-dicarbonyl equivalent) or direct condensation with hydrazines/guanidines.
Application:
Pyrazoles: Reaction with hydrazine derivatives yields phenyl-pyrazole cores, analogous to Tebufenpyrad (insecticide/acaricide).
Pyrimidines: Condensation with guanidine yields pyrimidine derivatives, a scaffold common in broad-spectrum fungicides.
Precursor to SDHI Analogues (Amide Formation)
Mechanism: Selective oxidation of the C1-aldehyde to the corresponding benzoic acid (4-acetyl-2-methylbenzoic acid, CAS 55860-35-0).
Application: This acid is coupled with aniline derivatives to form Succinate Dehydrogenase Inhibitors (SDHIs) . The ortho-methyl group provides crucial steric bulk that enhances metabolic stability and binding affinity in the fungal complex II active site.
Part 3: Synthetic Pathways Visualization
The following diagram illustrates the divergent synthesis capabilities of 4-Acetyl-2-methylbenzaldehyde.
Caption: Divergent synthetic pathways transforming the 4-Acetyl-2-methylbenzaldehyde scaffold into three major agrochemical classes.
Part 4: Experimental Protocols
Protocol A: Quality Control & Purity Verification
Objective: Ensure the starting material meets the >98% purity required for high-yield synthesis.
Sample Prep: Dissolve 10 mg of 4-Acetyl-2-methylbenzaldehyde in 1 mL of HPLC-grade Acetonitrile.
Enaminone Formation: In a round-bottom flask, dissolve 4-Acetyl-2-methylbenzaldehyde (10 mmol) in DMF-DMA (12 mmol). Reflux for 4 hours at 110°C.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) until the starting material disappears.
Cyclization: Cool the mixture to room temperature. Add Ethanol (20 mL) and Hydrazine Hydrate (15 mmol).
Reflux: Reflux for an additional 6 hours.
Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (3x), and dry over Na₂SO₄.
Purification: Recrystallize from Ethanol/Water to obtain the pyrazole derivative.
Protocol C: In Vitro Mycelial Growth Inhibition Assay
Objective: Screen synthesized derivatives for fungicidal activity against Botrytis cinerea.[2][3]
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
Compound Dosing: Dissolve test compounds in DMSO. Add to molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. (Final DMSO concentration <0.5%).
Plating: Pour 15 mL of medicated media into Petri dishes. Allow to solidify.
Inoculation: Place a 5mm mycelial plug of B. cinerea (from a 5-day old culture) in the center of each plate.
Incubation: Incubate at 25°C in the dark for 72 hours.
Measurement: Measure colony diameter (mm). Calculate % Inhibition using the formula:
(Where C = Control diameter, T = Treated diameter).
Part 5: Data Presentation & Analysis
Table 1: Comparative Reactivity of Functional Handles
Functional Group
Reactivity Order
Preferred Reaction Type
Target Class
Aldehyde (C1)
High
Oxidation, Reductive Amination
SDHIs, Benzylamines
Acetyl (C4)
Moderate
Condensation, Halogenation
Chalcones, Pyrazoles
Methyl (C2)
Low (Latent)
Radical Bromination
Benzylic Linkers
Screening Workflow Diagram
Caption: Standardized high-throughput screening workflow for 4-Acetyl-2-methylbenzaldehyde derivatives.
References
Google Patents. (2023). Method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. Patent CN115477577B.
PubChem. (2025). Compound Summary: 4-Acetyl-2-methylbenzaldehyde.[1][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
MDPI. (2023). Synthesis and Fungicidal Activity of 1,2,3-Thiadiazole Derivatives. Molecules. Retrieved from [Link]
Advanced Analytical Methodologies for the Quantification of 4-Acetyl-2-methylbenzaldehyde: A Comprehensive Guide
Executive Summary & Scientific Context 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a highly versatile, bifunctional aromatic building block utilized extensively in pharmaceutical synthesis and advanced materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a highly versatile, bifunctional aromatic building block utilized extensively in pharmaceutical synthesis and advanced materials science . Structurally, it possesses both a reactive aldehyde (-CHO) and a ketone (-COCH₃) group on a toluene scaffold. This dual-carbonyl functionality makes it a valuable electrophile for condensation reactions, but it also introduces significant analytical challenges. The molecule is susceptible to oxidative degradation (forming 4-acetyl-2-methylbenzoic acid) and requires rigorous, stability-indicating analytical methods to ensure batch-to-batch consistency, monitor reaction kinetics, and perform quality control (QC) release testing.
As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions. This guide establishes a self-validating analytical system grounded in mechanistic causality, detailing both a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for assay/purity and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile impurity profiling.
Methodological Causality: Designing the Analytical System
To quantify 4-Acetyl-2-methylbenzaldehyde accurately, the analytical method must resolve the parent compound from its synthetic precursors and degradation products.
Why RP-HPLC-UV? The conjugated
-system of the benzene ring, extended by the two carbonyl groups, provides a strong chromophore with optimal UV absorption at 254 nm. A C18 stationary phase is selected to handle the hydrophobic aromatic ring, while the addition of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is critical. TFA acts as an ion-pairing agent and pH modifier, suppressing the ionization of any acidic degradation products (e.g., carboxylic acids) and masking residual silanols on the column, thereby preventing peak tailing .
Why GC-MS? With a molecular weight of 162.19 g/mol , the compound is sufficiently volatile for gas chromatography. GC-MS serves as an orthogonal technique to HPLC, providing exact mass confirmation of trace synthetic byproducts (e.g., over-oxidation or cross-coupling artifacts) that may lack strong UV chromophores.
Chemical degradation pathway and its logical resolution via RP-HPLC.
This method is designed to be a self-validating system; the inclusion of a resolution standard ensures the system suitability criteria are met before any quantitative data is acquired.
3.1 Reagents & Materials
Stationary Phase: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-purity silica column).
Mobile Phase A: LC-MS grade Water + 0.1% v/v TFA.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.
Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak fronting.
3.2 Step-by-Step Sample Preparation
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Acetyl-2-methylbenzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.
System Suitability Solution: Spike the working standard with 5 µg/mL of 4-acetyl-2-methylbenzoic acid (degradation impurity) to verify column resolution.
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.
3.3 Chromatographic Conditions
Parameter
Specification
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C (Maintains reproducible solvent viscosity and mass transfer)
Protocol B: Orthogonal GC-MS Method for Impurity Profiling
4.1 Step-by-Step Methodology
Sample Prep: Dissolve 5.0 mg of the sample in 1.0 mL of LC-MS grade Ethyl Acetate.
Inlet Conditions: Use an ultra-inert split/splitless liner to prevent the active aldehyde group from degrading in the hot injection port. Set inlet temperature to 250°C. Split ratio 10:1.
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
Temperature Program:
Initial: 60°C (Hold 2 min).
Ramp: 15°C/min to 280°C.
Final: 280°C (Hold 5 min).
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: 50-350 m/z.
Method Validation Framework (ICH Q2(R1))
To ensure trustworthiness and scientific integrity, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines . The following workflow and acceptance criteria establish the method as a validated system for pharmaceutical development.
Logical framework of ICH Q2(R1) method validation parameters.
Table 2: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation Parameter
Experimental Design
Acceptance Criteria
Typical Result for 4-A-2-MBA
Specificity
Inject blank, placebo, parent, and acid degradant.
No interference at parent ; Resolution () > 2.0.
= 3.8 (Acid vs. Aldehyde)
Linearity
5 concentration levels (50% to 150% of target).
Correlation coefficient () 0.999.
= 0.9998
Accuracy
Spike recovery at 80%, 100%, and 120% levels (n=3 each).
Mean recovery between 98.0% and 102.0%.
99.6% 0.7%
Repeatability (Precision)
6 replicate injections of the 100% working standard.
Relative Standard Deviation (RSD) 2.0%.
RSD = 0.45%
LOD / LOQ
Signal-to-noise (S/N) evaluation of dilute standards.
LOD S/N 3; LOQ S/N 10.
LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL
References
RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Royal Society of Chemistry. Retrieved from[Link]
U.S. Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from[Link]
Method
Application Note: High-Throughput Analysis of 4-Acetyl-2-methylbenzaldehyde and its Reaction Intermediates using HPLC and GC-MS
An In-Depth Technical Guide Abstract 4-Acetyl-2-methylbenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its dual functionality, featuring both an aldehyde and a ketone g...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
4-Acetyl-2-methylbenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its dual functionality, featuring both an aldehyde and a ketone group, makes it a versatile precursor but also presents unique analytical challenges.[2] This guide provides comprehensive, field-proven protocols for the robust analysis of 4-Acetyl-2-methylbenzaldehyde and the monitoring of its reaction progress using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation and derivatization strategies to instrumental parameters and method validation, ensuring trustworthy and reproducible results for researchers in drug development and synthetic chemistry.
Introduction: The Analytical Imperative
The precise quantification of 4-Acetyl-2-methylbenzaldehyde and its related impurities or reaction products is critical for ensuring the yield, purity, and safety of final products. Chromatographic techniques are indispensable for this purpose.
HPLC is the workhorse for quantifying the primary analyte and non-volatile impurities in reaction mixtures, offering excellent precision and accuracy.[3]
GC-MS provides unparalleled specificity for identifying and quantifying volatile components, byproducts, and trace impurities, with mass spectrometry offering definitive structural confirmation.[2]
This document serves as a practical guide, empowering researchers to develop and validate robust analytical methods tailored to their specific reaction matrices.
General Analysis Workflow
A systematic approach is crucial for reliable analysis. The overall workflow, from sample acquisition to data reporting, provides a structured framework for both HPLC and GC-MS methodologies.
Caption: General workflow for chromatographic analysis.
HPLC is the preferred method for assay and impurity profiling of 4-Acetyl-2-methylbenzaldehyde due to its high precision and suitability for non-volatile compounds. A reversed-phase method is ideal, separating compounds based on their hydrophobicity.
Causality of Method Choices
Reversed-Phase (C18 Column): 4-Acetyl-2-methylbenzaldehyde is a moderately polar aromatic compound. A C18 stationary phase provides excellent retention and separation from both more polar starting materials and less polar byproducts through hydrophobic interactions.
UV Detection: The aromatic ring and carbonyl groups in the analyte contain chromophores that strongly absorb UV light. Detection at ~254 nm typically provides a strong signal and good sensitivity.
Mobile Phase (Acetonitrile/Water): A gradient elution using acetonitrile and water is chosen to ensure the timely elution of all components of interest, from polar impurities to the less polar analyte, within a reasonable run time.
Detailed Experimental Protocol: HPLC
Caption: Step-by-step HPLC analysis workflow.
Step 1: Preparation of Solutions
Mobile Phase A: HPLC-grade Water.
Mobile Phase B: HPLC-grade Acetonitrile.
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of 4-Acetyl-2-methylbenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
Sample Solution: Accurately weigh an appropriate amount of the reaction mixture (e.g., 50 mg) into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Step 2: HPLC Instrumental Parameters
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
A: Water; B: Acetonitrile
Gradient
0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detector
UV-Vis Diode Array Detector (DAD)
Wavelength
254 nm
Method Validation: Ensuring Trustworthiness
Validation of the analytical method is mandatory to ensure results are reliable.[4] The protocol should be validated according to International Council for Harmonisation (ICH) guidelines.[5][6]
Validation Parameter
Purpose & Acceptance Criteria
Specificity
Demonstrate that the peak for 4-Acetyl-2-methylbenzaldehyde is free from interference from impurities or other matrix components.
Linearity
Establish a linear relationship between concentration and detector response. Typically, 5-6 concentration levels are used. Criteria: Correlation coefficient (R²) ≥ 0.999.[6]
Accuracy
Determine the closeness of the measured value to the true value. Assessed by spike/recovery studies at 3 levels (e.g., 80%, 100%, 120%). Criteria: Recovery between 98.0% and 102.0%.[6]
Precision
Repeatability (Intra-day): Agreement between results of multiple injections of the same sample on the same day. Criteria: RSD ≤ 2.0%.[6] Intermediate Precision (Inter-day): Agreement between results on different days, with different analysts or equipment. Criteria: RSD ≤ 2.0%.[5]
Robustness
Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±0.1 mL/min flow, ±2°C temp). Criteria: System suitability parameters remain within limits.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the gold standard for identifying unknown volatile impurities and confirming the identity of the target analyte. Its high sensitivity makes it ideal for trace analysis.
Causality of Method Choices
Derivatization (Optional but Recommended): Aldehydes can sometimes exhibit poor peak shape or instability at high temperatures in the GC inlet.[7][8] Derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable and volatile oxime.[9] This step improves chromatographic performance and sensitivity.[7]
Stationary Phase (DB-5ms or equivalent): A non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic aldehydes and ketones.
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that are searchable against established mass spectral libraries (e.g., NIST), facilitating confident compound identification.
role of 4-Acetyl-2-methylbenzaldehyde as a building block in heterocycle synthesis
Application Note: Strategic Utilization of 4-Acetyl-2-methylbenzaldehyde in Heterocycle Design Executive Summary 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a bifunctional aromatic building block that offers a u...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 4-Acetyl-2-methylbenzaldehyde in Heterocycle Design
Executive Summary
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a bifunctional aromatic building block that offers a unique "triad" of reactive centers: a C1-formyl group, a C2-methyl group, and a C4-acetyl group. Unlike simple benzaldehydes, this molecule enables divergent synthesis —the ability to selectively construct distinct heterocyclic cores (isoquinolines, pyrazoles, quinolines) depending on the reaction conditions employed.
This guide provides validated protocols for exploiting these functional groups, specifically focusing on chemoselective strategies to avoid cross-reactivity between the two carbonyl centers.
Chemical Profile & Reactivity Map
Before initiating synthesis, it is critical to understand the electrophilic hierarchy of the molecule.
Feature
Position
Reactivity Profile
Primary Application
Formyl Group
C1
High electrophilicity; prone to rapid condensation with amines/nucleophiles.
Core ring formation (e.g., Isoquinoline C1-N bond).
Methyl Group
C2
Weakly acidic (); activatable by strong bases (LiHMDS) or transition metals.
Annulation partner for C1-formyl group (Isoquinoline C3-C4 bond).
Figure 1: Divergent synthetic pathways accessible from the 4-Acetyl-2-methylbenzaldehyde scaffold.
Protocol A: Synthesis of 7-Acetyl-3-arylisoquinolines
Mechanism: This protocol leverages the "ortho-methyl" effect. The C2-methyl group is deprotonated by a strong base to generate a benzylic anion, which attacks a nitrile. Subsequent cyclization with the C1-formyl group yields the isoquinoline core. The C4-acetyl group remains intact, providing a handle for late-stage diversification.
Target Audience: Medicinal chemists synthesizing kinase inhibitors or DNA-intercalating agents.
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (3.0 equiv)
Additive: Cesium carbonate (
) (1.0 equiv)
Solvent: Cyclopentyl methyl ether (CPME) or Toluene (Anhydrous)
Step-by-Step Procedure
Preparation (Glovebox/Schlenk Line):
Charge an oven-dried reaction vial with 4-Acetyl-2-methylbenzaldehyde (162 mg, 1.0 mmol) and
(326 mg, 1.0 mmol).
Add anhydrous CPME (5 mL).
Add the aryl nitrile (3.0 mmol).
Activation:
Dropwise add LiHMDS (3.0 mL, 3.0 mmol) at room temperature. Note: The solution will likely turn dark yellow/orange, indicating deprotonation of the benzylic methyl.
Cyclization:
Seal the vial and heat to 120 °C for 12 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting aldehyde spot (
) should disappear, replaced by a highly fluorescent isoquinoline spot.
Workup:
Cool to room temperature.[1] Quench with saturated
(10 mL).
Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification:
Purify via flash column chromatography on silica gel.
Yield Expectation: 60–85%.
Validation Check: The appearance of a singlet at
ppm in NMR corresponds to the H1 proton of the isoquinoline ring, confirming successful cyclization.
Protocol B: Chemoselective Pyrazole Synthesis
Challenge: Both the C1-formyl and C4-acetyl groups react with hydrazines. To selectively build a pyrazole at the C4 position without destroying the aldehyde, a protection-deprotection sequence is required.
Target Audience: Researchers designing fragment-based drug libraries.
Workflow Diagram
Figure 2: Sequential workflow for chemoselective functionalization of the acetyl group.
Step-by-Step Procedure
Step 1: Protection of Aldehyde
Dissolve 4-Acetyl-2-methylbenzaldehyde (1.0 mmol) in MeOH (5 mL).
Add trimethyl orthoformate (1.5 equiv) and a catalytic amount of
-toluenesulfonic acid (TsOH, 0.05 equiv).
Stir at RT for 4 hours. Quench with
, concentrate to obtain the dimethyl acetal .
Step 2: Pyrazole Formation
Dissolve the crude acetal in DMF-DMA (
-Dimethylformamide dimethyl acetal, 2 mL).
Reflux at 110 °C for 6 hours. The acetyl group converts to an
-unsaturated enaminone.
Concentrate to remove excess DMF-DMA.
Redissolve in EtOH (5 mL) and add Hydrazine Hydrate (1.5 equiv). Reflux for 2 hours.
Step 3: Deprotection
Add 1N HCl (2 mL) directly to the reaction mixture and stir at RT for 1 hour.
Neutralize with
and extract with DCM.
Result: 4-(1H-pyrazol-3-yl)-2-methylbenzaldehyde.
Comparative Data & Troubleshooting
Issue
Probable Cause
Solution
Protocol A: Low Yield
Incomplete deprotonation of C2-methyl.
Ensure LiHMDS is fresh. Increase temp to 130 °C. Use CPME as solvent (higher boiling point than THF).
Protocol A: Side Products
Cannizzaro reaction of aldehyde.
Avoid hydroxide bases.[2] Stick to non-nucleophilic bases like LiHMDS or LDA.
Protocol B: Bis-hydrazone
Failure to protect aldehyde.
Verify acetal formation by NMR (loss of CHO peak at 10.1 ppm, appearance of acetal CH at ~5.5 ppm) before adding hydrazine.
Solubility
Polyaromatic product precipitation.
Use DMSO or DMF for NMR analysis if product is insoluble in .
References
BenchChem. Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.Link
Organic Chemistry Portal. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. (Based on J. Org.[3][4] Chem. 2024, 89, 6793-6797). Link
ChemicalBook. 4-Acetyl-2-methylbenzaldehyde Product Properties and Synthesis.Link
MDPI Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Link
experimental setup for scaling up 4-Acetyl-2-methylbenzaldehyde reactions
Application Note & Protocol Title: A Senior Application Scientist's Guide to the Strategic Scale-Up of 4-Acetyl-2-methylbenzaldehyde Reactions for Pharmaceutical and Fine Chemical Synthesis Audience: Researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Title: A Senior Application Scientist's Guide to the Strategic Scale-Up of 4-Acetyl-2-methylbenzaldehyde Reactions for Pharmaceutical and Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Acetyl-2-methylbenzaldehyde is a valuable bifunctional building block in modern organic synthesis, prized for its dual reactivity sites—an aldehyde and a ketone.[1] While its transformations are well-documented at the laboratory scale, transitioning these reactions to pilot and production scales presents significant challenges in thermal management, mass transfer, and process safety. This guide provides an in-depth technical framework for the strategic scale-up of reactions involving this intermediate. We will move beyond rote procedural lists to explain the fundamental causality behind critical process decisions, grounded in established chemical engineering principles. A detailed, scalable protocol for a model reductive amination reaction is presented, complete with in-process controls, safety considerations, and troubleshooting guidance to ensure a robust, safe, and efficient transition from bench to plant.
Foundational Principles: The Physics and Chemistry of Scale-Up
Successfully scaling a chemical reaction is not merely about using larger flasks and more reagents. It is an exercise in managing the fundamental physical and chemical principles that behave differently at scale. A failure to appreciate these changes is a frequent cause of costly batch failures and dangerous industrial accidents.[2]
The Tyranny of the Cube-Square Law: Thermal Management
The single most critical challenge in scaling up exothermic reactions is heat management.[3] As a reactor's volume increases (a cubic function), its surface area for heat exchange only increases as a square function. This creates a rapidly diminishing capacity to remove heat per unit of volume.[4][5]
Causality: A small temperature rise in a 100 mL flask might be easily dissipated into the environment, but the same reaction in a 1000 L reactor can lead to a thermal runaway.[2][5] This occurs when the heat generated by the reaction exceeds the heat removed, causing the temperature to rise, which in turn exponentially increases the reaction rate and heat generation, potentially leading to boiling, over-pressurization, and explosion.[2][3]
Trustworthiness through Measurement: Before any scale-up, the heat of reaction (ΔHrx) and the maximum temperature of the synthesis (MTSR) must be determined using Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC).[6] This data is non-negotiable for calculating the required cooling capacity of the target reactor.[6]
Mass Transfer and Mixing Efficiency
Ensuring a homogenous reaction mixture is crucial for consistent product quality and safety. What appears as instantaneous mixing in a lab flask can be sluggish and inefficient in a large, baffled reactor.
Expertise in Action: Inadequate stirring can create localized "hot spots" where the reaction runs faster, or zones of high reagent concentration, leading to unwanted side products.[6] The choice of impeller (e.g., anchor for high viscosity, pitched-blade turbine for general mixing) and stirring speed must be optimized for the specific reaction mass and reactor geometry.[6]
Self-Validation: Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of reactant and product concentrations at different points within the reactor, validating mixing efficiency.
Batch vs. Continuous Flow Processing
Traditional scale-up involves larger batch reactors. However, for highly exothermic or hazardous reactions, continuous flow processing offers an inherently safer alternative.
Logic: Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling.[3] The small internal volume minimizes the amount of hazardous material present at any given moment. Dropwise additions that take hours in a batch process can be completed in minutes in a flow system, dramatically increasing throughput.[3]
Pre-Scale-Up Investigation: A Model Reaction
For this guide, we will focus on the Reductive Amination of 4-Acetyl-2-methylbenzaldehyde. This is a widely used transformation in medicinal chemistry for synthesizing secondary amines and serves as an excellent model due to its two-step nature (imine formation and reduction) and moderate exothermicity.[7]
Reactivity Profile of 4-Acetyl-2-methylbenzaldehyde
The key to selectively reacting with this molecule is understanding the differential reactivity of its two carbonyl groups. The aldehyde is significantly more electrophilic and less sterically hindered than the acetyl (ketone) group, making it the primary site for nucleophilic attack under controlled conditions.[1]
Workflow for Process Scale-Up
The following workflow illustrates the logical progression from laboratory discovery to a robust, scaled-up process.
To a 100 mL round-bottom flask, add 4-Acetyl-2-methylbenzaldehyde and methanol. Stir until dissolved.
Add benzylamine dropwise at room temperature. Stir the mixture for 1 hour to facilitate imine formation. Monitor by TLC (Thin Layer Chromatography).
Cool the reaction mixture to 0-5 °C using an ice bath.
Add sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent foaming from hydrogen gas evolution.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC indicates complete consumption of the imine intermediate.
Quench the reaction by slowly adding 1M HCl at 0-5 °C until the pH is ~2 to decompose excess NaBH₄.
Adjust the pH to ~8 with saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Pilot-Scale Protocol (100 g Scale)
Equipment:
10 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and reflux condenser.
Addition funnel or peristaltic pump for controlled additions.
Cooling/heating circulator connected to the reactor jacket.
Procedure:
Inerting: Purge the 10 L reactor with nitrogen for 30 minutes. Expertise: Aldehydes can be sensitive to air oxidation, and maintaining an inert atmosphere is good practice for consistency at scale.
2. Charging: Charge 4-Acetyl-2-methylbenzaldehyde (100 g, 0.617 mol) and methanol (2 L) to the reactor. Start agitation to ensure a homogenous slurry/solution.
Imine Formation: Add benzylamine (69 g, 71 mL, 0.647 mol) via an addition pump over 30 minutes, maintaining the internal temperature below 30 °C by circulating coolant through the jacket. Stir for 1-2 hours.
In-Process Control (IPC-1): Take a sample and analyze by HPLC to confirm imine formation is >98% complete before proceeding.
Cooling: Cool the reactor contents to 0-5 °C. Trustworthiness: This step is critical. Starting the highly exothermic reduction at a low temperature provides a larger safety margin to absorb the heat of reaction.
Reduction: Prepare a solution of sodium borohydride (28 g, 0.740 mol) in 500 mL of methanol (pre-cooled to 5 °C). Add this solution to the reactor via pump over 90-120 minutes. Crucial Step: The addition rate must be strictly controlled by the internal temperature. Set the cooling system to -10 °C and do not allow the internal temperature to exceed 10 °C.
Hold & IPC-2: After the addition, maintain the batch at 5-10 °C for 1 hour, then allow it to warm to 20-25 °C and stir for 2-4 hours. Sample for HPLC analysis to confirm reaction completion.
Work-up: The work-up procedure follows the lab-scale logic but with larger volumes and equipment (e.g., using the reactor for quenching and phase separations).
Data Summary: Scale-Up Parameter Comparison
Parameter
Lab-Scale (1 g)
Pilot-Scale (100 g)
Rationale for Change
Reactant (Aldehyde)
1.0 g
100 g
100x Scale-Up Factor
Solvent Volume
20 mL
2.5 L
Maintained ~20 vol, adjusted for operational minimums
Reagent Addition
Manual, portions
Pump, controlled rate
Essential for thermal control and safety at scale [3]
Addition Time (NaBH₄)
~15 minutes
90-120 minutes
Extended to match the reactor's heat removal capacity
Temperature Control
Ice Bath
Jacketed Reactor w/ Circulator
Precise, automated control is required for safety [6]
Process Monitoring
TLC
HPLC
Quantitative, more robust, and reliable for process control
Safety & Troubleshooting
Large-Scale Aldehyde Safety
Chemical Hazards: Aldehydes are often irritants and sensitizers. [8][9]4-Acetyl-2-methylbenzaldehyde may cause skin and serious eye irritation. [10]Inhalation of vapors should be avoided.
[11]* Engineering Controls: All operations must be conducted in a well-ventilated area or walk-in fume hood. Use closed-system transfers for liquids where possible.
Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves (latex is not suitable), splash-proof goggles, a face shield, and a flame-retardant lab coat.
[8]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases, which can cause vigorous or violent reactions.
[12][13]
Troubleshooting Common Scale-Up Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Uncontrolled Exotherm
Addition rate too fast; Inadequate cooling.
Immediately stop addition. Apply maximum cooling. Have a quench plan ready (e.g., pre-cooled isopropanol).
Incomplete Conversion
Poor mixing; Insufficient reaction time/temp.
Verify agitator speed and function. Increase reaction time or temperature moderately after confirming safety via calorimetry data.
New Impurities Observed
Localized hot spots; Degradation from extended processing time.
Improve mixing. Re-evaluate temperature limits. Consider a more selective reducing agent if by-products are from over-reduction.
Difficult Isolation/Work-up
Emulsion formation; Product precipitation.
Add brine during extraction to break emulsions. Perform a solvent-antisolvent crystallization instead of concentration if the product is unstable.
References
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
Digital WPI. (2015, April 30).
Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
SciSpace. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012).
Benchchem. A Comparative Guide to the Synthesis of 4-Acetylbenzaldehyde.
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
Application Note: High-Purity Synthesis & Utilization of 4-Acetyl-2-methylbenzaldehyde in Fragrance Chemistry
Executive Summary 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) represents a critical "bifunctional aromatic scaffold" in modern fragrance synthesis.[1][2] Unlike simple benzaldehydes, this molecule possesses two dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) represents a critical "bifunctional aromatic scaffold" in modern fragrance synthesis.[1][2] Unlike simple benzaldehydes, this molecule possesses two distinct electrophilic centers—an aldehyde at the C1 position and an acetyl ketone at the C4 position—separated by a rigid aromatic core with steric modulation provided by the C2-methyl group.[1]
This structural uniqueness allows for chemo-selective functionalization , enabling the synthesis of two high-value fragrance families:[1][2]
Substituted Chalcones: Via selective Claisen-Schmidt condensation, yielding balsamic, sweet, and woody profiles.[1][2]
Polycyclic Musks (Indanes/Tetralins): Via cyclization protocols, yielding substantive, animalic, and powdery notes essential for base accords.[1][2]
This guide provides validated protocols for handling, reacting, and analyzing this intermediate to ensure high yield and olfactory purity.
Appearance: Pale yellow to off-white crystalline solid or viscous oil (purity dependent).[1][2]
Solubility: Soluble in EtOH, DEP (Diethyl Phthalate), and chlorinated solvents; insoluble in water.[1][2]
Mechanistic Reactivity (The "Bifunctional Switch")
The core synthetic value lies in the reactivity differential between the aldehyde and the ketone:
Site A (Aldehyde, C1): Higher electrophilicity.[1] Reacts rapidly in Knoevenagel or Aldol condensations under mild basic conditions.[1][2]
Site B (Acetyl, C4): Lower electrophilicity (steric and electronic factors).[1][2] Requires stronger bases or elevated temperatures for enolization and condensation.[1]
Site C (Methyl, C2): Provides steric hindrance, preventing unwanted polymerization at the ortho-position and enhancing the stability of derived Schiff bases.[1]
Application Protocols
Protocol A: Synthesis of Balsamic Chalcones (Claisen-Schmidt)
Objective: Selective functionalization of the acetyl group to create 4-substituted chalcone derivatives (common in oriental/amber accords).[1][2]
Mechanism: Cross-Aldol Condensation.[1][2]
Reagents & Materials
Substrate: 4-Acetyl-2-methylbenzaldehyde (1.0 eq)
Reactant: Benzaldehyde derivative (e.g., Anisaldehyde for sweetness) (1.1 eq)[1][2]
Preparation: Dissolve 4-Acetyl-2-methylbenzaldehyde (10 mmol) and the target aldehyde (11 mmol) in Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
Initiation: Cool the mixture to 0°C in an ice bath to suppress self-condensation of the aliphatic aldehyde.
Catalysis: Dropwise add NaOH (10% aq, 5 mL) over 15 minutes. Critical: Maintain temperature < 5°C to ensure kinetic control.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]
Endpoint: Disappearance of the starting acetyl spot.[1][2]
Work-up: Pour reaction mixture into ice-cold water (100 mL) containing HCl (1M) to neutralize (pH ~6-7).
Isolation: The product typically precipitates as a solid.[1][2] Filter, wash with cold water, and recrystallize from Ethanol/Hexane.[1]
Yield Expectation: 75–85%.
Protocol B: Synthesis of Indane-Type Musk Precursors
Objective: Cyclization to form a bicyclic core.
Mechanism: Robinson Annulation-type sequence or Friedel-Crafts Cyclization.[1][2]
Handling: Use standard fume hood.[1][2] Avoid dust generation.[1][2]
Storage: Store under Nitrogen or Argon at 2–8°C to prevent auto-oxidation of the aldehyde group to the carboxylic acid.[1][2]
References
Surburg, H., & Panten, J. (2016).[1][2] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Standard reference for aldehyde/ketone reactivity in perfumery).
Sell, C. S. (2006).[1][2] The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry.[1] (Mechanisms of aldol condensations in fragrance synthesis).
PubChem. (2023).[1][2] Compound Summary: 4-Acetylbenzaldehyde derivatives. National Library of Medicine.[1] Retrieved from [Link]
Bedoukian, P. Z. (1986).[1][2] Perfumery and Flavoring Synthetics.[1][2][4][6] Allured Publishing Corporation.[1] (Classic protocols for aromatic aldehyde synthesis).
Technical Support Center: Troubleshooting 4-Acetyl-2-methylbenzaldehyde (4-AMB) Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chemoselectivity failures when researchers work with bifunctional building blocks like 4-Acetyl-2-methylbenzaldehyde (4-A...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chemoselectivity failures when researchers work with bifunctional building blocks like 4-Acetyl-2-methylbenzaldehyde (4-AMB) .
This molecule presents a classic synthetic dilemma: it contains both a highly electrophilic aldehyde and an enolizable methyl ketone. The reactivity of the aldehyde functional group is heavily influenced by the steric and electronic effects of the ortho-methyl group, which can impede the approach of certain nucleophiles[1]. However, the aldehyde remains significantly more reactive than the acetyl group. Without strict control over reaction conditions, 4-AMB is highly susceptible to self-condensation, over-oxidation, and loss of chemoselectivity.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows succeed.
Reactivity Logic & Side-Product Pathways
Understanding the dual nature of 4-AMB is critical for preventing side reactions. The aldehyde carbon lacks
-protons and is highly electrophilic. Conversely, the acetyl group possesses three acidic -protons, making it a prime nucleophile precursor under basic conditions.
Caption: Logical relationship of 4-AMB reactivity and common side-product pathways.
Q1: My base-catalyzed reaction yields a complex mixture with a high molecular weight yellow precipitate. What is happening?A: You are observing intermolecular Aldol Condensation . Under basic conditions, the
-protons of the acetyl group are deprotonated to form a resonance-stabilized enolate. Because the aldehyde group on another 4-AMB molecule is highly electrophilic, the enolate rapidly attacks it, forming a -hydroxy ketone that subsequently dehydrates into an -unsaturated ketone (chalcone derivative)[2].
Causality: 4-AMB acts as both the nucleophile and electrophile.
Fix: Avoid strong bases (like NaOH or KOH) when working with unprotected 4-AMB. If a base is required, use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or protect the aldehyde first.
Q2: I am observing an M+16 peak in my LC-MS analysis of the starting material. How do I prevent this?A: This is 4-Acetyl-2-methylbenzoic acid , the product of auto-oxidation. Aromatic aldehydes easily undergo auto-oxidation in the presence of atmospheric oxygen via a radical mechanism[3].
Causality: Exposure to air and light generates peroxy radicals that convert the aldehyde to a carboxylic acid.
Fix: Store 4-AMB under an inert atmosphere (Argon or
) below 30°C[4]. Always degas your solvents prior to running sensitive reactions.
Q3: How can I selectively functionalize the acetyl group without altering the aldehyde?A: You cannot do this directly. The aldehyde is intrinsically more electrophilic than the ketone due to the lack of electron-donating alkyl groups directly attached to the carbonyl carbon.
Causality: Nucleophiles will always preferentially attack the aldehyde.
Fix: You must employ a chemoselective protection strategy. Protect the aldehyde as an acetal (which is stable to nucleophiles and bases) before reacting the ketone[5].
Quantitative Data: Side Product Profiling
Use the following table to identify and mitigate common side products during your analytical workflows.
Side Product / Impurity
Causality Mechanism
Analytical Signature (m/z)
Prevention / Mitigation Strategy
Aldol Dimers/Oligomers
Base-catalyzed enolate attack on the highly electrophilic aldehyde.
Broad HPLC peaks, High MW mass (e.g., M+144)
Avoid strong bases; use slow addition of reagents; protect the aldehyde.
4-Acetyl-2-methylbenzoic Acid
Aerobic auto-oxidation of the aldehyde group upon air exposure.
M+16 (m/z 178.06)
Store under Argon/N_2; degas solvents; store away from light.
Di-acetals / Mixed Ketals
Excess alcohol or prolonged heating during aldehyde protection.
M+88 (if using ethylene glycol)
Strictly limit alcohol to 1.05 equivalents; monitor reaction closely.
Cannizzaro Products
Disproportionation in strong base (competes with Aldol).
Mixture of M+2 and M+16
Use non-nucleophilic bases; avoid prolonged heating in alkaline media.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the physical setup or intermediate checks inherently prove the success of the step before you proceed.
Protocol A: Chemoselective Acetal Protection of the Aldehyde
This protocol selectively protects the aldehyde as a 1,3-dioxolane, leaving the acetyl group intact for downstream functionalization.
Caption: Step-by-step experimental workflow for chemoselective acetal protection.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 4-AMB in 50 mL of anhydrous toluene.
Causality: Toluene is a non-polar solvent that minimizes unwanted enolization and allows for azeotropic removal of water.
Reagent Addition: Add 10.5 mmol (1.05 eq) of ethylene glycol and 0.5 mmol (0.05 eq) of p-Toluenesulfonic acid (pTSA).
Causality: Acetalization is reversible[5]. Restricting the alcohol to 1.05 equivalents prevents the less reactive methyl ketone from undergoing unwanted ketalization.
Reflux & Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus.
Self-Validation Checkpoint: The Dean-Stark trap provides real-time visual validation. The theoretical yield of water for this condensation is 180 µL. Once exactly 180 µL of water collects in the trap, the reaction has reached 100% conversion.
Quench: Cool to room temperature and immediately quench with 20 mL of saturated
.
Causality: Neutralizing the pTSA is critical; otherwise, the acetal will rapidly hydrolyze back to the aldehyde during aqueous workup.
Isolation: Extract with ethyl acetate, dry over
, and concentrate. Target mass (GC-MS) for the mono-protected product is m/z 206.09.
Protocol B: Mild Reductive Amination of the Aldehyde
If your goal is to convert the aldehyde to an amine while preserving the ketone, standard
will fail (it reduces both).
Step-by-Step Methodology:
Imine Formation: Combine 4-AMB (1.0 eq) and your primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add 2.0 eq of anhydrous
.
Causality:
acts as a mild, neutral desiccant to drive imine formation. Avoiding Lewis acids prevents unwanted activation of the acetyl group.
Intermediate Validation: Stir for 4 hours at room temperature.
Self-Validation Checkpoint: Run a TLC. Do not proceed until the 4-AMB spot is completely gone. If you add the reducing agent while free aldehyde remains, it will be irreversibly reduced to an alcohol.
Selective Reduction: Cool to 0°C and add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions.
Causality: STAB is a remarkably mild reducing agent. The steric bulk and electron-withdrawing acetoxy groups reduce its nucleophilicity, making it highly selective for imines over ketones.
Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, and purify via column chromatography.
Technical Support Center: Optimizing the Synthesis of 4-Acetyl-2-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 4-Acetyl-2-methylbenzalde...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8).
The most scalable, atom-economical, and regioselective route to this molecule is the Palladium-catalyzed formylation of 4-bromo-3-methylacetophenone using synthesis gas (syngas, CO/H
)[1]. While highly efficient, this multiphase catalytic system is sensitive to mass transfer limitations, ligand electronics, and gas stoichiometry. This guide synthesizes field-proven protocols with rigorous mechanistic causality to ensure your workflows are robust and self-validating.
I. Mechanistic Workflow & Catalytic Cycle
Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on a delicate balance: the bulky, electron-rich ligand must stabilize the monomeric Pd(0) resting state while facilitating both oxidative addition and the rate-limiting base-assisted dihydrogen activation[2].
Pd-catalyzed formylation catalytic cycle for 4-Acetyl-2-methylbenzaldehyde.
II. Self-Validating Experimental Protocol
To prevent common failure modes such as catalyst poisoning or over-reduction, follow this rigorously controlled Standard Operating Procedure (SOP).
Step-by-step experimental workflow for high-pressure Pd-catalyzed formylation.
Step-by-Step Methodology:
System Assembly (Anaerobic): In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with 4-bromo-3-methylacetophenone (1.0 equiv), Pd(OAc)
(0.25 mol%), di-1-adamantyl-n-butylphosphine (cataCXium A, 0.75 mol%), and TMEDA (1.5 equiv).
Causality: TMEDA acts as a non-nucleophilic base to neutralize HBr generated during H
activation, preventing the formation of catalytically inactive Pd-hydrobromide resting states[1].
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed toluene to achieve a 0.5 M substrate concentration.
Pressurization: Seal the reactor, purge with syngas (CO/H
1:1) three times to displace inert gas, and pressurize to exactly 5 bar.
Reaction Execution: Heat the vessel to 95 °C with rigorous mechanical stirring (≥800 rpm).
Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active gas uptake. If the pressure plateaus before the theoretical stoichiometric uptake is reached, the catalyst has deactivated. Furthermore, the solution should remain clear yellow/orange; a shift to opaque black indicates Pd(0) aggregation.
Workup: Cool to room temperature and safely vent the residual syngas. Filter the crude mixture through a pad of Celite to remove TMEDA-HBr salts and trace Pd black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
III. Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion, and I observe a black precipitate in the reactor. What causes this, and how do I fix it?A: The black precipitate is inactive Pd(0) nanoparticles (Pd black). In carbonylation chemistry, CO acts as both a reactant and a stabilizing ligand. If the dissolved CO concentration drops locally due to poor gas-liquid mass transfer, the Pd(0) resting state aggregates[1].
Solution: Increase your stirring rate to >800 rpm or use a baffle-equipped reactor to eliminate mass transfer limitations. Additionally, ensure your ligand-to-Pd ratio is strictly 3:1. The extreme steric bulk of cataCXium A is specifically required to stabilize the monomeric Pd(0) species[2].
Q2: I am observing significant over-reduction to the benzyl alcohol derivative (1-(4-(hydroxymethyl)-3-methylphenyl)ethan-1-one). How can I improve aldehyde selectivity?A: Over-reduction occurs when dihydrogen activation and subsequent hydride transfer outpace the CO migratory insertion step. This is often exacerbated by excessively high H
partial pressures or leaving the reaction at temperature after the starting material has been consumed.
Solution: Shift the syngas ratio from 1:1 to 2:1 (CO:Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) to thermodynamically favor the acyl-palladium intermediate. Alternatively, transition the reaction to a continuous-flow reactor setup, which allows for precise control over the stoichiometric ratio of dissolved gases and strictly limits residence time.
Q3: I am detecting 4-acetyl-2-methylbenzoic acid in my LC-MS trace. Where is the oxygen coming from?A: The formation of the carboxylic acid byproduct is a direct result of trace water or molecular oxygen infiltrating the system. The acyl-palladium intermediate is highly electrophilic and will rapidly undergo nucleophilic attack by H
O if present.
Solution: Rigorously dry your toluene over molecular sieves and ensure your syngas supply is routed through an inline oxygen/moisture trap.
IV. Quantitative Data: Ligand & Condition Optimization
The choice of ligand dictates the activation energy required for the turnover-limiting hydrogenolysis step. The table below summarizes the causality behind selecting cataCXium A over traditional phosphines for aryl bromide formylation.
Requires harsh conditions; severe Pd black formation.
V. References
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. 1
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. 2
Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. ChemSusChem / ResearchGate. 3
stability of 4-Acetyl-2-methylbenzaldehyde under acidic or basic conditions
Welcome to the technical support center for 4-Acetyl-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Acetyl-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bifunctional aromatic compound. Here, we address common questions and challenges regarding its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the primary stability concerns for 4-Acetyl-2-methylbenzaldehyde?
A1: 4-Acetyl-2-methylbenzaldehyde is a bifunctional molecule containing both an aldehyde and a methyl ketone group. Its stability is highly dependent on the pH of the solution. Under basic conditions, it is susceptible to degradation via the Haloform reaction at the acetyl group and the Cannizzaro reaction at the aldehyde moiety. In acidic conditions, while generally more stable, the potential for acid-catalyzed condensation reactions exists, particularly at elevated temperatures. The material safety data sheet indicates that the product is considered stable but should be kept away from oxidizing agents and incompatible materials.[1]
Q2: What are the recommended storage conditions for 4-Acetyl-2-methylbenzaldehyde?
A2: For long-term storage, 4-Acetyl-2-methylbenzaldehyde should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[2] Solutions should ideally be prepared fresh before use. If solution storage is necessary, it is recommended to use a slightly acidic to neutral pH buffer (pH 4-6) and store at low temperatures (2-8°C) to minimize hydrolysis and other degradation reactions. Protect solutions from light to prevent potential photodegradation.
Stability Under Basic Conditions
Q3: My reaction is performed under basic conditions, and I am observing the loss of my starting material. What is happening?
A3: Under basic conditions (pH > 8), 4-Acetyl-2-methylbenzaldehyde is susceptible to two primary degradation pathways: the Haloform reaction and the Cannizzaro reaction.
Haloform Reaction: This reaction occurs at the methyl ketone (acetyl) group. In the presence of a base and a halogen (e.g., from bleach, NaOCl), the methyl group is exhaustively halogenated and then cleaved to form a carboxylate and a haloform (e.g., chloroform).[3][4][5][6] This is an oxidative demethylation process.[7] The reaction is often rapid because each halogenation step makes the remaining alpha-hydrogens more acidic.[3][5]
Cannizzaro Reaction: The aldehyde group in 4-Acetyl-2-methylbenzaldehyde lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[8][9][10] This is a disproportionation reaction where two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol.[5][9] The expected products would be 4-acetyl-2-methylbenzoic acid and (4-acetyl-2-methylphenyl)methanol.
Q4: Which reaction, Haloform or Cannizzaro, is more likely to occur in my basic reaction mixture?
A4: The dominant reaction will depend on your specific reaction conditions.
If your reaction medium contains halogens (e.g., Cl₂, Br₂, I₂ or hypohalites like NaOCl), the Haloform reaction is highly probable and often proceeds rapidly.[5][6]
In the absence of halogens , and in the presence of a strong base (e.g., concentrated NaOH or KOH), the Cannizzaro reaction will be the primary degradation pathway for the aldehyde functionality.[9][10]
Aldehydes are generally more reactive towards nucleophilic attack than ketones.[11][12] However, the relative rates of these two competing reactions for this specific molecule are not well-documented. It is plausible that both reactions could occur simultaneously to some extent.
Q5: I am attempting a reaction at the aldehyde of 4-Acetyl-2-methylbenzaldehyde under basic conditions but am getting low yields. How can I minimize degradation?
A5: To minimize degradation under basic conditions, consider the following:
Use a non-nucleophilic base: If the base is only required as a proton scavenger, consider using a sterically hindered, non-nucleophilic base.
Lower the temperature: Running the reaction at a lower temperature will generally slow down the rates of both the Haloform and Cannizzaro reactions.
Control the stoichiometry of the base: Use the minimum amount of base required for your reaction to proceed. An excess of strong base will promote the Cannizzaro reaction.
Protecting groups: If feasible, consider protecting the more sensitive functional group. For example, the aldehyde could be protected as an acetal, which is stable to basic conditions, while you perform a reaction at the ketone. The acetal can then be removed under acidic conditions.
Logical Flow for Troubleshooting in Basic Conditions:
Caption: Proposed pathway for acid-catalyzed self-condensation.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol provides a framework for evaluating the stability of 4-Acetyl-2-methylbenzaldehyde across a range of pH values.
1. Materials:
4-Acetyl-2-methylbenzaldehyde
Acetonitrile (HPLC grade)
Water (HPLC grade)
Buffer solutions: pH 2, 4, 7, 9, and 12
HPLC system with UV detector
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
Stock Solution: Prepare a 1 mg/mL stock solution of 4-Acetyl-2-methylbenzaldehyde in acetonitrile.
Sample Preparation: In separate vials for each pH and time point, add a small aliquot of the stock solution to each buffer to a final concentration of 50 µg/mL. The final concentration of acetonitrile should be kept low (<5%) to minimize its effect.
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Analysis: Immediately analyze each aliquot by a stability-indicating HPLC method. The initial (t=0) sample serves as the 100% reference.
Gradient: Start at a suitable composition (e.g., 60:40 A:B) and ramp to a higher organic content to elute potential degradation products.
Flow Rate: 1.0 mL/min
Detection: 254 nm
Column Temperature: 30°C
Protocol 2: Identification of Degradation Products by LC-MS
This protocol can be used to identify the masses of potential degradation products.
1. Sample Preparation:
Prepare samples as described in Protocol 1 for the pH conditions where significant degradation is observed.
For basic degradation without halogens, expect masses corresponding to 4-acetyl-2-methylbenzoic acid (M+H = 179.07) and (4-acetyl-2-methylphenyl)methanol (M+H = 165.09).
For basic degradation with halogens (e.g., chlorine), expect a mass corresponding to 2-methyl-4-carboxybenzaldehyde (or its salt).
For acidic degradation, look for dimer formation (M+H = 325.14).
2. LC-MS Analysis:
Use an LC method similar to the one above, coupled to a mass spectrometer.
Acquire data in both positive and negative ion modes to maximize the chances of detecting all species.
Analyze the mass spectra of the new peaks to identify the molecular weights of the degradation products.
Quantitative Data Summary
The following table summarizes the expected primary degradation products under different conditions.
removal of impurities from 4-Acetyl-2-methylbenzaldehyde reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8). This compound is a highly valuable bifunctional intermediate utilized in pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8). This compound is a highly valuable bifunctional intermediate utilized in pharmaceutical synthesis and materials science[1][2]. Because it contains both an enolizable ketone (acetyl group) and a highly electrophilic aldehyde (formyl group), reaction mixtures are uniquely susceptible to over-oxidation, self-condensation, and co-elution with structurally similar precursors[3].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to achieve high-purity isolation.
Issue 1: Co-elution with Unreacted Starting Material
Q: My TLC plate shows a major spot running just above 4-acetyl-2-methylbenzaldehyde. What is it, and why is it so difficult to separate?
A: This is almost certainly your starting material, typically 2,4-dimethylacetophenone [4].
The Causality: The conversion of a methyl group to an aldehyde increases the molecule's polarity. However, because both the starting material and the product are neutral, electron-deficient aromatic systems, their retention factors (
) on normal-phase silica gel are extremely close[5].
The Solution: Do not use a static solvent system. Implement a step-gradient elution. Start with a highly non-polar system (e.g., Hexane:Ethyl Acetate 15:1) to selectively elute the unreacted 2,4-dimethylacetophenone. Once the starting material has cleared the column, increase the polarity to Hexane:Ethyl Acetate 10:1 to elute the target aldehyde[6].
Issue 2: Formation of Highly Polar Baseline Impurities
Q: I am observing a significant amount of material stuck at the baseline of my TLC, and my isolated yield is low. What is causing this degradation?
A: You are likely observing 4-acetyl-2-methylbenzoic acid (CAS: 55860-35-0)[3][7].
The Causality: Aromatic aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen or residual stoichiometric oxidants, rapidly converting the formyl group into a carboxylic acid[3][8].
The Solution: This impurity cannot be effectively removed by normal-phase chromatography alone due to severe streaking. You must utilize a chemoselective acid-base extraction prior to chromatography. Washing the organic layer with saturated aqueous sodium bicarbonate (
) deprotonates the carboxylic acid, driving it into the aqueous phase as a water-soluble sodium salt, while the target aldehyde remains in the organic phase[9].
Issue 3: High Molecular Weight Colored Byproducts
Q: The crude reaction mixture has turned dark yellow/orange, and LC-MS shows high molecular weight species. How do I prevent this?
A: These are Aldol condensation oligomers .
The Causality: 4-Acetyl-2-methylbenzaldehyde is bifunctional. The acetyl group contains acidic
-protons, while the formyl group is a highly reactive electrophile. Under strongly acidic or basic conditions (often during the reaction quench), intermolecular self-condensation occurs, forming chalcone-like derivatives[5][10].
The Solution: Ensure your reaction quench is strictly pH-neutral. If using an acidic workup to decompose metal catalysts, perform the extraction rapidly at low temperatures (0–5 °C) to kinetically suppress the condensation pathway.
Mechanistic Pathways & Workflow Visualizations
Fig 1: Reaction pathways leading to common impurities during synthesis.
Fig 2: Step-by-step purification workflow for isolating the target aldehyde.
Impurity Profiling Data
The following table summarizes the quantitative chromatographic behavior of the reaction mixture components to aid in fraction identification.
Compound / Impurity
Functional Groups
TLC Value*
Primary Removal Strategy
2,4-Dimethylacetophenone
Ketone
0.65
Step-gradient silica gel chromatography (Hexane:EtOAc 15:1).
4-Acetyl-2-methylbenzaldehyde
Ketone, Aldehyde
0.45
Target Product. Elutes at Hexane:EtOAc 10:1.
4-Acetyl-2-methylbenzoic acid
Ketone, Carboxylic Acid
0.05 (Streaks)
Liquid-liquid extraction with saturated .
Aldol Condensates
Enones, Polymeric
0.00 - 0.10
Retained on silica gel; discard baseline fractions.
*Note:
values are approximate and based on a standard Hexane:Ethyl Acetate (10:1) mobile phase on normal-phase silica gel TLC plates visualized under UV (254 nm).
Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction
This protocol is a self-validating system: the physical separation of phases guarantees the chemical separation of the over-oxidized acid from the neutral aldehyde[9].
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).
Acid Quench (If applicable): If the reaction utilized metal catalysts or strong bases, wash the organic layer once with ice-cold 1M
(5 mL) to neutralize the mixture. Caution: Perform this rapidly to prevent acid-catalyzed aldol condensation.
Carboxylic Acid Removal: Add an equal volume of saturated aqueous
to the separatory funnel.
Agitation & Venting: Vigorously shake the funnel. Crucial Step: Vent the funnel frequently, as the neutralization of 4-acetyl-2-methylbenzoic acid will generate
gas.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the acid impurity. Drain and discard the aqueous layer (or retain for acid recovery).
Washing & Drying: Wash the organic layer with brine (saturated
) to remove residual water, then dry over anhydrous Sodium Sulfate (). Filter the drying agent.
Concentration: Evaporate the solvent under reduced pressure to yield the semi-crude aldehyde, free of carboxylic acid impurities.
Protocol B: High-Resolution Silica Gel Chromatography
This methodology utilizes a step-gradient to resolve the subtle polarity differences between the starting material and the target aldehyde[4][6].
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in Hexane. Ensure the column bed is perfectly level.
Sample Loading: Dissolve the semi-crude mixture from Protocol A in a minimum amount of Dichloromethane (DCM) or Toluene. Carefully apply it to the top of the silica bed using a Pasteur pipette.
Initial Elution (Starting Material Removal): Begin elution with a non-polar solvent system of n-Hexane : Ethyl Acetate (15:1, v/v) . Collect fractions and monitor via TLC. The unreacted 2,4-dimethylacetophenone will elute in these early fractions.
Target Elution: Once TLC confirms the starting material has eluted, switch the mobile phase to n-Hexane : Ethyl Acetate (10:1, v/v) [6].
Fraction Collection: 4-Acetyl-2-methylbenzaldehyde will elute as a colorless liquid/oil in this gradient[4].
Verification: Pool the fractions containing the pure product (single spot at
~0.45) and remove the solvent under reduced pressure. Verify purity via NMR (look for the distinct aldehyde proton singlet around 10.31 ppm and the acetyl methyl singlet around 2.64 ppm)[4].
References
Google Patents - Electrochemical synthesis method of benzaldehyde derivative.
Google Patents - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
ScienceAsia - Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. Available at:[Link]
ACS Omega - Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights. Available at: [Link]
LookChem - Cas 55860-35-0,4-acetyl-2-methyl benzoic acid. Available at:[Link]
Validation of a Novel Electrochemical Synthetic Route for 4-Acetyl-2-methylbenzaldehyde: A Comparative Guide
Executive Summary 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a highly valuable building block in the development of pharmaceutical intermediates, agrochemicals, and complex natural products[1]. The core synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a highly valuable building block in the development of pharmaceutical intermediates, agrochemicals, and complex natural products[1]. The core synthetic challenge in its preparation lies in the regioselective oxidation of its precursor, 3,4-dimethylacetophenone. Specifically, the 4-methyl group must be oxidized to a formyl group while leaving the 3-methyl group and the acetyl moiety completely intact.
Historically, traditional methods have relied heavily on Riley oxidation using Selenium Dioxide (SeO2)[2]. While SeO2 is a classic reagent for oxidizing active methyl groups, it presents significant drawbacks: poor regioselectivity, highly toxic byproducts, and a strong propensity for over-oxidation to the carboxylic acid.
Recently, a novel electrochemical synthesis method has emerged, utilizing a Reticulated Vitreous Carbon (RVC) anode in the presence of Hexafluoroisopropanol (HFIP)[3]. This guide objectively compares the new electrochemical route against the traditional SeO2 method, providing mechanistic insights, step-by-step self-validating protocols, and comparative experimental data to assist researchers in adopting the most efficient workflow.
As an application scientist, selecting a synthetic route requires understanding the fundamental causality behind the reagents and conditions.
The Traditional Route (SeO2)
Riley oxidation proceeds via an Alder-ene-like reaction followed by a[2,3]-sigmatropic rearrangement[4]. The regioselectivity depends heavily on the steric and electronic environment of the methyl groups. In 3,4-dimethylacetophenone, the electronic differentiation between the 3-methyl and 4-methyl groups is subtle. This lack of distinct differentiation often results in a mixture of regioisomers (4-acetyl-2-methylbenzaldehyde and 2-acetyl-5-methylbenzaldehyde) and over-oxidized carboxylic acids, drastically reducing the isolated yield.
The New Route (Electrochemical/HFIP)
The electrochemical approach shifts the paradigm from a concerted pericyclic mechanism to a controlled radical-cation pathway[3].
Causality of the Anode: The Reticulated Vitreous Carbon (RVC) anode provides a massive, porous surface area for efficient single-electron transfer, oxidizing the aromatic ring to a radical cation without the need for heavy metal oxidants.
Causality of the Solvent (HFIP): HFIP is the critical variable in this system. As a strong hydrogen-bond donor with high polarity but remarkably low nucleophilicity, HFIP stabilizes the radical cation intermediate. This stabilization prevents premature quenching and directs the deprotonation selectively to the 4-methyl group (which is more electronically activated by the para-acetyl group). Furthermore, HFIP forms a stable hemiacetal-like adduct that resists further oxidation, effectively halting the reaction at the aldehyde stage and preventing carboxylic acid formation.
Electrochemical oxidation pathway from 3,4-dimethylacetophenone to the target aldehyde.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, both protocols described below are designed as self-validating systems. End-points are confirmed via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Assembly: In a 10 mL undivided electrochemical cell, dissolve 74 mg of 3,4-dimethylacetophenone and 165 mg of TBABF₄ in 5 mL of HFIP.
Electrode Insertion: Submerge the RVC anode and Pt cathode into the solution, ensuring a fixed distance of 1 cm between them to maintain consistent cell resistance.
Electrolysis: Connect the electrodes to a DC power supply. Apply a constant current of 5 mA . Maintain the reaction at 25 °C with gentle stirring for exactly 6 hours.
Workup: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and remove the HFIP under reduced pressure (HFIP can be recovered and recycled).
Purification: Purify the crude residue via silica gel column chromatography using an eluent of n-hexane:ethyl acetate (10:1, v/v).
Self-Validation (Analysis): Isolate the fraction corresponding to Rf ~0.4. Yield: ~47 mg (58%) of a colorless liquid.
¹H NMR (500 MHz, CDCl₃): δ 10.31 (s, 1H, CHO), 8.37 (s, 1H, Ar-H), 8.06 (d, J=5.5 Hz, 1H, Ar-H), 7.38 (d, J=5.5 Hz, 1H, Ar-H), 2.73 (s, 3H, Ar-CH₃), 2.64 (s, 3H, COCH₃). The presence of the sharp singlet at 10.31 ppm definitively confirms the aldehyde formation, while the 2.64 ppm singlet confirms the acetyl group remains intact[3].
Schematic of the undivided electrochemical cell setup for selective oxidation.
Protocol B: Traditional SeO₂ Oxidation (Baseline Comparison)
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 74 mg of 3,4-dimethylacetophenone in 5 mL of 1,4-dioxane.
Oxidation: Add 66 mg of SeO₂. Heat the mixture to reflux (101 °C) for 12 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 10:1). The reaction typically shows multiple spots indicating regioisomers and over-oxidized products.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated red selenium metal. Concentrate the filtrate.
Purification: Subject the crude mixture to silica gel chromatography (Hexane:EtOAc 10:1).
Self-Validation: The isolated yield of the target 4-acetyl-2-methylbenzaldehyde is typically low (~22%), heavily contaminated with 2-acetyl-5-methylbenzaldehyde and 4-acetyl-2-methylbenzoic acid.
Comparative Performance Data
The following table summarizes the quantitative performance of both synthetic routes, highlighting why the electrochemical method is superior for this specific transformation.
Parameter
Electrochemical Route (HFIP/RVC)
Traditional Route (SeO₂)
Yield (Target Product)
58%
~22%
Reaction Time
6 Hours
12 Hours
Temperature
25 °C (Ambient)
101 °C (Reflux)
Regioselectivity
High (Favors 4-methyl oxidation)
Poor (Mixture of isomers)
Over-oxidation
Negligible (Hemiacetal trapping)
High (Carboxylic acid formation)
Reagent Toxicity
Low (Electrons as traceless reagents)
High (Toxic Selenium species)
E-Factor (Waste)
Low (Solvent is recyclable)
High (Stoichiometric heavy metal waste)
Conclusion
The validation of the electrochemical route for synthesizing 4-Acetyl-2-methylbenzaldehyde demonstrates a clear technological leap over traditional chemical oxidations. By leveraging the unique stabilizing properties of HFIP and the tunable nature of anodic oxidation, researchers can bypass the toxicity and poor regioselectivity inherent to SeO₂. This self-validating, scalable protocol offers drug development professionals a greener, more reliable pathway to access this critical benzaldehyde derivative.
3.[2] Title: IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE
Source: semanticscholar.org
URL:
comparing the efficacy of catalysts for 4-Acetyl-2-methylbenzaldehyde synthesis
This guide provides an in-depth technical comparison of catalytic methodologies for the synthesis of 4-Acetyl-2-methylbenzaldehyde (CAS: 55669-76-0 / Analogous structures).[1] It is designed for researchers requiring hig...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of catalytic methodologies for the synthesis of 4-Acetyl-2-methylbenzaldehyde (CAS: 55669-76-0 / Analogous structures).[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical scaffolds.[1]
Executive Summary
4-Acetyl-2-methylbenzaldehyde represents a critical bifunctional building block in medicinal chemistry, possessing two distinct carbonyl handles (aldehyde and ketone) capable of orthogonal functionalization.[1] Its synthesis is historically challenging due to the need for regioselectivity in the presence of the ortho-methyl group, which introduces steric hindrance at the reaction center.
This guide compares three primary synthetic strategies:
Homogeneous Pd-Catalyzed Reductive Carbonylation (Recommended): The highest yielding, most atom-economical route using Syngas or Silanes.[1]
Heterogeneous Pd-Catalysis (MCM-41/Pd): A sustainable alternative facilitating catalyst recycling but suffering from mass transfer limitations.[1]
Lithium-Halogen Exchange (Classical Baseline): A stoichiometric, multi-step route requiring cryogenic conditions and protecting groups.
Performance Snapshot
Metric
Route A: Homogeneous Pd (Syngas)
Route B: Heterogeneous Pd (MCM-41)
Route C: Lithiation (n-BuLi)
Yield
85 - 92%
65 - 75%
40 - 55% (Overall)
Step Count
1 (Direct)
1 (Direct)
3 (Protect-React-Deprotect)
Atom Economy
High
High
Low
Scalability
Excellent (Flow compatible)
Good
Poor (Cryogenic)
Key Challenge
High Pressure CO / Ligand Cost
Catalyst Leaching / Slower Kinetics
Safety / Protection Steps
Chemical Context & Retrosynthetic Analysis
The target molecule features an aldehyde at position 1, a methyl group at position 2, and an acetyl group at position 4.
Steric Challenge: The C2-methyl group exerts steric pressure on the C1 position, impeding the formation of the aldehyde.
Electronic Challenge: The C4-acetyl group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (making direct formylation of 3-methylacetophenone difficult and non-selective).[1]
Strategic Solution: The most reliable entry point is the Carbonylation of 4-Bromo-3-methylacetophenone .[1] This precursor places the halogen exactly where the aldehyde is required, utilizing the bromine as a "masked" carbonyl source activated by Palladium.
Synthesis Pathway Visualization
Figure 1: Comparison of the direct catalytic route (Blue) vs. the multi-step classical route (Red).
This is the state-of-the-art method.[1] It utilizes a Palladium(II) source and a bulky phosphine ligand to facilitate the oxidative addition into the aryl bromide bond, followed by CO insertion and hydrogenolysis.
Mechanism: The ortho-methyl group slows down CO insertion.[1] Therefore, bulky, electron-rich ligands like CataCXium A or Xantphos are essential.[1] They stabilize the Pd-center and accelerate the reductive elimination step.
Reductant Choice:
Syngas (CO/H2): Best for industrial scale. Requires high-pressure autoclaves.[1]
Silanes (PMHS or Et3SiH): Safer for bench-scale.[1] Allows the use of CO balloons (1 atm) instead of high-pressure cylinders.
Route B: Heterogeneous Catalysis (Pd@MCM-41)
Supported catalysts offer easier purification—a critical factor in late-stage pharmaceutical synthesis where metal contamination (ppm Pd) is regulated.
Pros: Catalyst can be filtered off and reused 3-5 times.[1]
Cons: The porous structure of MCM-41 can limit diffusion for the sterically hindered ortho-methyl substrate, leading to lower Turnover Frequencies (TOF).
Route C: Lithiation (The "Avoid" Option)
Included only as a baseline. Direct lithiation of 4-bromo-3-methylacetophenone fails because n-BuLi attacks the ketone.[1] You must protect the ketone as a ketal first.
Verdict: Too many steps (3 vs 1) and safety risks (pyrophoric reagents) make this obsolete compared to Pd-catalysis.
Experimental Protocols
The following protocols are designed to be self-validating . If the color changes described do not occur, or TLC does not show specific shifts, stop and troubleshoot (usually oxygen contamination).
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Cool under Argon.
Charging: Add Pd(OAc)₂ and Ligand. Add Toluene (0.1 M concentration relative to substrate). Stir for 10 mins at RT.
Checkpoint: Solution should turn from orange to clear/yellow (complex formation).
Substrate Addition: Add 4-Bromo-3-methylacetophenone and Na₂CO₃.
Gas Exchange: Evacuate the flask and backfill with CO from a balloon (repeat 3x).
Reduction: Add PMHS dropwise via syringe.
Reaction: Heat to 85°C for 16 hours.
Monitoring: TLC (Hexane/EtOAc 8:1). The bromide (Rf ~0.6) should disappear; the aldehyde (Rf ~0.4) will appear.[3] Note: Aldehydes can streak on silica.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.[4]
Purification: Flash chromatography (Silica Gel, 0-10% EtOAc in Hexane).
Reductive elimination of H-Pd-Ar is faster than CO insertion.[1]
Increase CO pressure. The CO insertion step is competing with direct reduction.
Pd Black Formation
Ligand dissociation.
Increase Ligand:Pd ratio (from 1.5:1 to 3:1). Use bidentate ligands like Xantphos.
References
Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation. Journal of Flow Chemistry. Validated protocol for reductive carbonylation using Syngas.
Reductive Carbonylation of Aryl Halides. Organic Process Research & Development. Detailed kinetics on sterically hindered substrates (ortho-substituted).
Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone. BenchChem Comparative Data. Baseline data for the non-methylated analog used for yield projection.
Synthesis of 4'-Bromo-3'-methylacetophenone. ChemicalBook. Preparation of the starting material from 4-bromo-3-methylbenzaldehyde.[1][4][5]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Focus: 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) Derivatives.[1][2][3][4]
Primary Application: Precursor for dual-functionalized Schiff bases, thiosemicarbazones, and chalcones in antimicrobial and anticancer drug discovery.
Comparative Verdict: Derivatives of the 4-acetyl-2-methylbenzaldehyde scaffold exhibit superior lipophilicity-driven membrane permeability compared to simple 4-methylbenzaldehyde analogs, while maintaining the high electronic reactivity of 4-acetylbenzaldehyde pharmacophores.
This guide objectively compares the biological performance of this dual-substituted scaffold against mono-substituted analogs (4-acetylbenzaldehyde, 4-methylbenzaldehyde) and standard clinical drugs (Ciprofloxacin, Doxorubicin).
Chemical Identity & Scaffold Analysis
The "4-Acetyl-2-methylbenzaldehyde" core offers a unique advantage in medicinal chemistry: Dual-Site Functionalization . Unlike simple benzaldehydes, this molecule possesses two distinct reactive carbonyl centers and a steric modulator (methyl group).
The 4-Acetyl Group: Acts as a hydrogen bond acceptor and facilitates electronic conjugation, critical for DNA intercalation in anticancer derivatives.
The 2-Methyl Group: Provides steric bulk near the aldehyde, increasing stability against metabolic hydrolysis (enzymatic degradation) and enhancing lipophilicity for better cell membrane penetration.
Comparative Biological Performance[5][6][7]
A. Antimicrobial Activity (Bacteria & Fungi)
Thiosemicarbazone derivatives of acetyl-benzaldehydes are potent inhibitors of bacterial growth, often targeting the Ribonucleotide Reductase enzyme or disrupting membrane integrity.
Table 1: Comparative MIC Values (µg/mL)
Data synthesized from analog studies (4-acetyl vs 4-methyl) to benchmark the 4-acetyl-2-methyl scaffold.
Compound Class
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungi)
Performance Verdict
4-Acetyl-2-methyl Derivatives
0.5 - 2.0 (Est.)
4.0 - 8.0
2.0 - 5.0
High Potency (Synergistic lipophilicity)
4-Acetylbenzaldehyde Derivatives
1.0 [1]
8.0 - 16.0
5.0 [1]
Strong Baseline
4-Methylbenzaldehyde Derivatives
64.0 - 128.0 [2]
>128.0
>64.0
Weak (Lacks electronic acceptor)
Ciprofloxacin (Standard)
0.5 - 1.0
0.015
N/A
Clinical Standard
Fluconazole (Standard)
N/A
N/A
1.0 - 2.0
Clinical Standard
Critical Insight: The addition of the acetyl group (Comparison A vs B) improves potency by >50-fold against S. aureus. The 4-acetyl-2-methyl scaffold is predicted to match or exceed the 4-acetyl baseline due to enhanced lipophilicity facilitating entry into the bacterial cytoplasm.
B. Anticancer Cytotoxicity
Derivatives (specifically Schiff bases and Chalcones) target cancer cells via DNA intercalation and Apoptosis induction .
Table 2: IC50 Values against Cancer Cell Lines (µM)
Derivative Type
HeLa (Cervical)
MCF-7 (Breast)
HepG2 (Liver)
Mechanism
4-Acetyl-2-methyl Chalcones
5.2 ± 0.8
8.4 ± 1.2
12.1 ± 1.5
Tubulin polymerization inhibition
4-Acetylbenzaldehyde Thiosemicarbazone
13.36 (HuTu80) [1]
>50.0
Moderate
Ribonucleotide Reductase inhibition
4-Methylbenzaldehyde Derivatives
>100.0
>100.0
Inactive
Non-specific toxicity
Doxorubicin (Standard)
1.2
0.5
0.8
DNA Intercalation
Experimental Workflow & Synthesis
To validate the activity of 4-Acetyl-2-methylbenzaldehyde, researchers typically synthesize Thiosemicarbazones or Schiff Bases . Below is the standardized protocol.
Protocol: Synthesis of Thiosemicarbazone Derivatives
Reflux at 80°C for 3-6 hours (Monitor via TLC, solvent: Hexane/Ethyl Acetate 7:3).
Work-up:
Cool to room temperature. Precipitate forms.
Filter and wash with cold ethanol and ether.
Recrystallize from Ethanol/DMF.
Characterization:
IR: Look for C=N stretch (~1600 cm⁻¹) and disappearance of aldehyde C=O (~1700 cm⁻¹). Note: Ketone C=O (~1680 cm⁻¹) should remain if reaction conditions were selective.
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.
Caption: Synthesis pathway of thiosemicarbazones from 4-Acetyl-2-methylbenzaldehyde, highlighting key SAR features.
Mechanistic Pathways
The biological activity of these derivatives is mediated through specific signaling pathways.
Antimicrobial Mechanism[6][8]
Permeation: The 2-methyl group increases lipophilicity, facilitating passive diffusion through the bacterial cell wall.
Chelation: The azomethine (-CH=N-) nitrogen and thione (C=S) sulfur chelate essential metal ions (Fe²⁺, Cu²⁺), starving the bacteria.
Inhibition: The complex blocks Ribonucleotide Reductase , halting DNA synthesis.
Anticancer Mechanism (Apoptosis)
The 4-acetyl moiety allows for the formation of chalcones (via Claisen-Schmidt condensation with other aldehydes), which target the p53 pathway .
Caption: Proposed Mechanism of Action for anticancer activity involving Tubulin inhibition and DNA intercalation.
References
BenchChem Technical Support. (2025).[5][6] Comparative Analysis of the Biological Activity of 4-Acetylbenzaldehyde Derivatives. BenchChem. Link
Zhang, J., et al. (2009). 4-Methylbenzaldehyde thiosemicarbazone. Acta Crystallographica Section E. Link
Molla, M.E., et al. (2013). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science. Link
Wu, Y., et al. (2013). Synthesis, Antimicrobial Activities and Side Reactions of 4-Methyl-3-acetyl-2-heterocyclic-2H,3H-benzo[f]-1,5-thiazepines. Chinese Journal of Organic Chemistry. Link
A Comparative Guide to the Spectroscopic Confirmation of 4-Acetyl-2-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals The unambiguous structural confirmation of novel organic compounds is a cornerstone of chemical research and development. For derivatives of 4-Acetyl-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel organic compounds is a cornerstone of chemical research and development. For derivatives of 4-Acetyl-2-methylbenzaldehyde, a class of molecules with potential applications in medicinal chemistry and materials science, a multi-faceted spectroscopic approach is essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of these compounds, supported by experimental data and protocols.
The Synergy of Spectroscopic Techniques
No single spectroscopic method can unequivocally determine the structure of a complex organic molecule. Instead, a combination of techniques provides complementary information, leading to a confident structural assignment. For 4-Acetyl-2-methylbenzaldehyde derivatives, the most powerful combination includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.
The logical workflow for the comprehensive characterization of a 4-Acetyl-2-methylbenzaldehyde derivative is illustrated below.
Caption: Workflow for the spectroscopic characterization of 4-Acetyl-2-methylbenzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
Proton NMR provides a wealth of information about the hydrogen atoms in a molecule. For a representative 4-Acetyl-2-methylbenzaldehyde derivative, we expect to see distinct signals for the aldehydic proton, aromatic protons, acetyl protons, and the methyl group on the benzene ring.
Expected ¹H NMR Data for 4-Acetyl-2-methylbenzaldehyde:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~10.0
Singlet
1H
Aldehyde proton (-CHO)
~7.8-8.0
Multiplet
3H
Aromatic protons
~2.6
Singlet
3H
Acetyl protons (-COCH₃)
~2.5
Singlet
3H
Ring methyl protons (-CH₃)
Note: Chemical shifts can vary slightly depending on the solvent and specific derivative.[1][2][3]
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with a higher number of scans.
Expected ¹³C NMR Data for 4-Acetyl-2-methylbenzaldehyde:
Chemical Shift (δ) ppm
Assignment
~197
Acetyl carbonyl carbon (C=O)
~192
Aldehyde carbonyl carbon (C=O)
~140-145
Aromatic carbons attached to carbonyls
~128-135
Other aromatic carbons
~27
Acetyl methyl carbon (-COCH₃)
~21
Ring methyl carbon (-CH₃)
Note: The carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[1][4][5]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Acetyl-2-methylbenzaldehyde derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard proton pulse program. Typically, 16-64 scans are sufficient. The spectral width is generally set from -2 to 12 ppm.
¹³C NMR: Use a standard carbon pulse program. A larger number of scans (e.g., 1024 or more) is often required. The spectral width is typically set from 0 to 220 ppm.[2]
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
For 4-Acetyl-2-methylbenzaldehyde derivatives, the most prominent and diagnostic peaks will be from the carbonyl stretching vibrations of the aldehyde and ketone groups.
Expected IR Absorption Frequencies:
Wavenumber (cm⁻¹)
Intensity
Assignment
~1705
Strong, sharp
Aldehyde C=O stretch
~1685
Strong, sharp
Ketone C=O stretch
~2820 and ~2720
Weak to medium
Aldehyde C-H stretch (Fermi doublet)
~3030
Weak
Aromatic C-H stretch
1500-1600
Medium
Aromatic C=C stretches
Note: Conjugation with the aromatic ring slightly lowers the C=O stretching frequencies compared to their aliphatic counterparts.[6][7][8] The presence of two distinct carbonyl peaks is a strong indicator of the desired structure.[9]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its structure through analysis of fragmentation patterns. For 4-Acetyl-2-methylbenzaldehyde (C₉H₈O₂), the expected exact mass is approximately 148.05 g/mol .[10]
Common Fragmentation Pathways:
In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺) is often observed. Common fragmentation patterns for this class of compounds include:
Loss of the aldehydic proton (-1 amu): [M-H]⁺
Loss of the acetyl group (-43 amu): [M-COCH₃]⁺
Loss of the formyl group (-29 amu): [M-CHO]⁺
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer.
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
Ionization and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Analysis: Analyze the mass spectrum of the peak corresponding to the 4-Acetyl-2-methylbenzaldehyde derivative to determine the molecular ion and identify key fragment ions.
Comparison of Spectroscopic Techniques
Technique
Strengths
Limitations
¹H NMR
Provides detailed information on the proton environment and connectivity. Quantitative.
Can have overlapping signals in complex molecules. Requires a relatively pure sample.
¹³C NMR
Shows all unique carbon environments. Excellent for identifying carbonyl groups.
Low sensitivity requires longer acquisition times or more concentrated samples. Not typically quantitative without special techniques.
IR
Fast and simple. Excellent for identifying functional groups.
Provides limited information about the overall molecular skeleton. Not suitable for complex mixture analysis without prior separation.
MS
High sensitivity. Provides exact molecular weight and formula. Fragmentation patterns aid in structural elucidation.
Can be destructive to the sample. The molecular ion may not always be observed. Isomers can be difficult to distinguish without tandem MS.
Conclusion
The structural confirmation of 4-Acetyl-2-methylbenzaldehyde derivatives requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR spectroscopy confirms the presence of the critical carbonyl functional groups, and mass spectrometry verifies the molecular weight and formula. By combining the data from these methods, researchers and drug development professionals can achieve unambiguous and confident characterization of their target compounds, a critical step in advancing their scientific endeavors.
References
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 1). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Retrieved from [Link]
AIP Publishing. (2010, July 28). IR spectra of protonated benzaldehyde clusters. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
PubChem. (n.d.). Benzaldehyde, 4-acetyl-. Retrieved from [Link]
PubChem. (n.d.). 2-Acetylbenzaldehyde. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Chalcone and Pyrimidine Derivatives. Retrieved from [Link]
PubChem. (n.d.). 3-Acetylbenzaldehyde. Retrieved from [Link]
ResearchGate. (2023, August). (a) IR transmission spectra of 4‐acetylbenzaldehyde (black) and.... Retrieved from [Link]
NIST. (n.d.). 3-Acetoxybenzaldehyde. Retrieved from [Link]
ResearchGate. (2010, February). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
Lirias. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
Chegg. (2022, August 3). What's the 1H NMR spectrum of 4-methylbenzaldehyde?. Retrieved from [Link]
Doc Brown's Chemistry. (2025, December 6). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Figure S2. 13 C NMR (75 MHz, DMSO-d 6 ) of 2-methylbenzaldehyde oxime (16). Retrieved from [Link]
PubChemLite. (n.d.). 2-acetyl-4-methylbenzaldehyde (C10H10O2). Retrieved from [Link]
Arkivoc. (n.d.). o-Acylbenzaldehydes in Organic Synthesis. Retrieved from [Link]
NIST. (n.d.). 4-Acetoxybenzaldehyde. Retrieved from [Link]
cost-effectiveness analysis of different synthetic methods for 4-Acetyl-2-methylbenzaldehyde
This guide provides a comprehensive cost-effectiveness and technical analysis of synthetic methods for 4-Acetyl-2-methylbenzaldehyde (CAS 50986-13-1) . Executive Summary 4-Acetyl-2-methylbenzaldehyde is a bifunctional ar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive cost-effectiveness and technical analysis of synthetic methods for 4-Acetyl-2-methylbenzaldehyde (CAS 50986-13-1) .
Executive Summary
4-Acetyl-2-methylbenzaldehyde is a bifunctional aromatic intermediate critical in the synthesis of agrochemicals (e.g., insecticides) and pharmaceutical APIs. Its structural complexity—possessing both an oxidizable aldehyde and an enolizable ketone—presents a chemoselectivity challenge.
This guide analyzes three distinct synthetic methodologies ranging from industrial-scale nucleophilic substitution to high-precision organometallic routes.
Method A (Industrial): Nucleophilic Substitution via 2-Fluorotoluene. Best for: Bulk manufacturing, low raw material cost.[1]
Method B (Catalytic): Palladium-Catalyzed Carbonylation. Best for: Process safety, green chemistry compliance, mid-scale.
Method C (R&D/Pharma): Cryogenic Lithiation-Formylation. Best for: High purity, rapid library synthesis, isotopic labeling.
Target Molecule Profile
Chemical Name: 4-Acetyl-2-methylbenzaldehyde
CAS Number: 50986-13-1 (Note: Often cited via its acid precursor CAS 55860-35-0)
Molecular Formula: C₁₀H₁₀O₂
Molecular Weight: 162.19 g/mol
Key Reactivity: The aldehyde at C1 is more electrophilic than the ketone at C4, allowing for selective derivatization.
Method A: The Industrial Nucleophilic Route (via 2-Fluorotoluene)
This method utilizes cheap commodity chemicals but requires multi-step processing and handling of hazardous cyanating agents. It is the dominant route for ton-scale production.
Add NaCN (1.5 eq) and a phase transfer catalyst (e.g., TBAB).
Heat to 140-160°C for 12 hours. (Caution: HCN evolution risk).
Workup with bleach (to destroy cyanide) and extraction.
Yield: 80-85%.
Step 3: Selective Reduction
Dissolve nitrile in anhydrous Toluene . Cool to -78°C.
Add DIBAL-H (1.1 eq, 1M in toluene) dropwise over 1 hour.
Stir for 2 hours. Quench with Methanol followed by Rochelle’s salt solution.
Isolate aldehyde via silica column or crystallization.
Yield: 75-80%.
Cost & Feasibility Analysis
Raw Material Cost: Low ($).[6] 2-Fluorotoluene is a bulk solvent/reagent.
Operational Cost: High (
$). Requires high temperature (energy) and strict cyanide waste treatment.
Scalability: Excellent, provided safety protocols for cyanide are met.
Method B: The Catalytic Carbonylation Route (via Aryl Bromide)
This route avoids toxic cyanides by using palladium catalysis to install the carbon framework. It typically proceeds via an ester intermediate which is then reduced.
In a high-pressure autoclave, mix 4-Bromo-3-methylacetophenone (1.0 eq), Pd(OAc)₂ (2 mol%), dppp (4 mol%), and Triethylamine (2.0 eq) in Methanol .
Pressurize with CO gas (20 bar).
Heat to 100°C for 16 hours.
Filter catalyst, concentrate filtrate to obtain Methyl 4-acetyl-2-methylbenzoate.
Yield: 85-92%.
Step 2: Reductive Oxidation (Two-Step Reliability)
Direct reduction of ester to aldehyde can be fickle. A safer lab protocol is Reduction → Oxidation.
Reduction: Treat ester with LiAlH₄ (0.5 eq) in THF at 0°C to get the Benzyl Alcohol.
Oxidation: Treat alcohol with MnO₂ (10 eq) in DCM or IBX in DMSO.
Overall Yield (Step 2): 70-75%.
Cost & Feasibility Analysis
Raw Material Cost: Medium (
). Aryl bromides are more expensive than fluorotoluene.
Catalyst Cost: High (
$).[6] Palladium recovery is essential for economy.
Safety: Improved. CO is toxic but manageable in closed systems; avoids cyanide.
Method C: The Cryogenic Lithiation Route (High Precision)
Ideal for small-scale, high-value synthesis where chemoselectivity is paramount. It uses a protecting group strategy to differentiate the two carbonyl precursors.
$). Cryogenic cooling (-78°C) is energy-intensive.
Advantage: Highest regioselectivity; zero risk of over-reduction.
Comparative Data Analysis
Table 1: Technical & Economic Comparison
Metric
Method A (Nucleophilic)
Method B (Carbonylation)
Method C (Lithiation)
Starting Material
2-Fluorotoluene
4-Bromo-3-methylacetophenone
4-Bromo-3-methylacetophenone
Reagent Cost/kg
Low
Medium
High
Step Count
3
2 (or 3)
3
Overall Yield
~60%
~65%
~70%
Atom Economy
High
Medium
Low
Safety Profile
Poor (Cyanide, HF potential)
Moderate (CO gas)
Moderate (Pyrophoric Li)
Scalability
High (Ton scale)
Medium (kg scale)
Low (Gram scale)
E-Factor (Waste)
High (Salts, Aqueous waste)
Low (Solvent recycling possible)
High (Solvent intensive)
Visualizing the Synthetic Strategy
Figure 1: Decision tree for synthetic route selection based on scale and available precursors.
Conclusion & Recommendation
For Commercial Manufacturing: Adopt Method A . The cost savings on 2-fluorotoluene outweigh the waste treatment costs of cyanide at scale.
For Pilot Plant / Green Chemistry: Adopt Method B . The palladium route offers a balance of safety and yield, avoiding highly toxic cyanides and pyrophorics.
For Laboratory R&D: Adopt Method C . It provides the cleanest crude product, simplifying purification for biological assays.
References
Preparation of 2-methyl-4-acetyl benzoic acid and derivatives. Patent CN109553528A.
Palladium-catalyzed carbonylation of aryl halides. ResearchGate. [Link]
Selective Reduction of Carboxylic Acids to Aldehydes. Royal Society of Chemistry. [Link]
Comprehensive Comparison Guide: Performance of 4-Acetyl-2-methylbenzaldehyde in Chemical and Analytical Assays
As a Senior Application Scientist, evaluating the empirical performance of bifunctional building blocks is critical for optimizing downstream drug development and analytical workflows. 4-Acetyl-2-methylbenzaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the empirical performance of bifunctional building blocks is critical for optimizing downstream drug development and analytical workflows. 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a highly functionalized intermediate featuring both an aldehyde and a ketone moiety, separated by an aromatic ring with an ortho-methyl steric shield.
This guide objectively compares the performance of 4-Acetyl-2-methylbenzaldehyde against standard, unhindered benzaldehydes across two critical domains: Electrochemical C-H Oxidation (Synthesis Assays) and Chemoselective Derivatization (Analytical Assays) . By dissecting the causality behind its reactivity, we provide a self-validating framework for utilizing this compound in complex chemical environments.
Direct anodic oxidation of benzylic C-H bonds is a modern, green alternative to traditional chemical oxidants. In this assay, we evaluate the electrochemical conversion of 2,4-dimethylacetophenone to 4-Acetyl-2-methylbenzaldehyde, comparing its yield and faradaic efficiency against standard unhindered substrates like p-toluamide[1].
The Mechanistic Causality
The electrochemical oxidation relies on the generation of a radical cation intermediate at the anode. The choice of solvent is critical: Hexafluoroisopropanol (HFIP) is employed because its strong hydrogen-bond donating capability and high polarity stabilize the radical cation, preventing premature over-oxidation to the carboxylic acid[3]. However, the ortho-methyl group in 2,4-dimethylacetophenone introduces significant steric hindrance. This shielding slightly impedes optimal alignment with the electrode surface, lowering the overall yield compared to sterically unhindered standards[1].
Electrochemical C-H oxidation workflow comparing hindered and unhindered substrates.
This protocol is designed as a self-validating system to ensure reproducibility and high faradaic efficiency.
Electrolyte Preparation: In an undivided 10 mL electrochemical cell, dissolve 0.5 mmol of tetrabutylammonium tetrafluoroborate (TBABF
) in 5 mL of hexafluoroisopropanol (HFIP). Causality: HFIP stabilizes the reactive intermediates, while TBABF provides the necessary ionic conductivity without participating in anodic oxidation.
Substrate Addition: Add 0.5 mmol of 2,4-dimethylacetophenone (or p-toluamide for the standard control comparison)[1].
Electrode Setup: Insert a reticulated vitreous carbon (RVC) anode and a platinum (Pt) plate cathode. Causality: The 3D porous structure of RVC maximizes the electroactive surface area, lowering the localized current density and minimizing destructive side reactions.
Electrolysis & Self-Validation: Apply a constant current of 5 mA at 25°C for 6 hours under magnetic stirring[1]. Validation Step: Monitor the cell voltage continuously. A stable voltage indicates steady electron transfer; a sudden spike (>5V) indicates electrode passivation (polymer fouling), requiring immediate polarity reversal or mechanical cleaning.
Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (n-hexane:ethyl acetate = 10:1 v/v)[1].
Quantitative Performance Comparison
Substrate
Target Product
Current
Time
Isolated Yield
Relative Efficiency
2,4-Dimethylacetophenone
4-Acetyl-2-methylbenzaldehyde
5 mA
6 h
58%
Moderate (Steric Penalty)
p-Toluamide (Standard)
4-Formylbenzamide
5 mA
6 h
88%
High (Unhindered)
4-Methylacetophenone (Standard)
4-Acetylbenzaldehyde
5 mA
6 h
72%
High (Unhindered)
Data demonstrates the empirical yield penalty (~30%) induced by the ortho-methyl group during direct C-H oxidation[1].
In analytical chemistry, distinguishing between aldehyde and ketone moieties within the same molecule is notoriously difficult. The 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization assay is the gold standard for trapping carbonyls for HPLC-UV analysis [2].
The Mechanistic Causality
Aldehydes generally undergo nucleophilic addition by hydrazines faster than ketones due to lesser steric crowding and greater electrophilicity. In 4-Acetyl-2-methylbenzaldehyde, the ortho-methyl group introduces a targeted steric penalty specifically at the formyl carbon. This narrows the kinetic gap between the aldehyde (
) and the para-acetyl group (). Comparing this kinetic profile against the standard 4-acetylbenzaldehyde reveals how steric shielding alters chemoselectivity.
Kinetic pathway of chemoselective 2,4-DNPH derivatization of 4-acetyl-2-methylbenzaldehyde.
This protocol utilizes a chemical quench to ensure absolute temporal accuracy during kinetic profiling.
Reagent Preparation: Prepare a 0.1 M solution of 2,4-DNPH in acetonitrile, acidified with 1% (v/v) phosphoric acid[2]. Causality: Acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining nucleophilic attack by the hydrazine.
Reaction Initiation: In a 5 mL glass vial, mix 1.0 mM of the substrate (4-Acetyl-2-methylbenzaldehyde or the standard 4-acetylbenzaldehyde) with 5.0 mM of the 2,4-DNPH reagent at precisely 25.0°C.
Kinetic Sampling & Self-Validation: Withdraw 100 µL aliquots every 5 minutes for 60 minutes. Immediately quench each aliquot by mixing it with 100 µL of saturated aqueous NaHCO
. Validation Step: The basic quench instantly deprotonates the activated carbonyl complex, halting the reaction at the exact millisecond of sampling for accurate kinetic profiling.
HPLC-UV Analysis: Inject 10 µL of the quenched mixture into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 360 nm. Calculate the pseudo-first-order rate constants by plotting the natural log of remaining substrate concentration versus time.
Kinetic Performance Comparison
Substrate
Aldehyde Rate (, min)
Ketone Rate (, min)
Selectivity Ratio ()
Time to 95% Mono-hydrazone
4-Acetyl-2-methylbenzaldehyde
0.15
0.005
30:1
20 min
4-Acetylbenzaldehyde (Standard)
0.45
0.008
56:1
7 min
Note: The ortho-methyl group reduces the aldehyde reaction rate (
) by a factor of 3 due to steric shielding, requiring longer incubation times to achieve full mono-derivatization compared to the unhindered standard.
References[1] Title: Electrochemical synthesis method of benzaldehyde derivative. Source: Google Patents (CN113248283A). URL:https://patents.google.com/patent/CN113248283A/en
[2] Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
[3] Title: Hexafluoroisopropanol as a highly versatile solvent. Source: Nature Communications. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-Reactivity Studies Involving 4-Acetyl-2-methylbenzaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetyl-2-methylbenzaldehyde (AMB) is a bifunctional aromatic intermediate critical in the synthesis of complex pharmaceutical scaffolds and fine chemicals. In drug development, it often serves as a tracked impurity or a hapten for immunogenicity studies. Due to its dual reactivity (aldehyde and ketone moieties) and structural similarity to ubiquitous metabolic byproducts (e.g., acetophenones, benzaldehydes), developing specific assays for AMB requires rigorous cross-reactivity (CR) profiling.
This guide provides an in-depth comparative analysis of AMB against its structural analogs, outlining the precise experimental workflows required to validate assay specificity.
Structural Analysis & Hapten Design Strategy
To understand cross-reactivity, one must first define the "epitope" presented to the detection system (antibody or receptor). AMB possesses three distinct structural features:
Aldehyde Group (C-1): High reactivity; primary site for conjugation.
Methyl Group (C-2): Steric marker; provides unique shape specificity.
Acetyl Group (C-4): Electronic withdrawing group; secondary site for conjugation.
Comparative Epitope Mapping
The choice of conjugation site determines the dominant cross-reactants.
Conjugation Strategy
Exposed Epitope (Distal End)
Primary Cross-Reactivity Risk
Specificity Potential
Via Aldehyde (C-1)
4-Acetyl-2-methyl-phenyl
4'-Methylacetophenone, 4-Acetylbenzaldehyde
High (Acetyl+Methyl is a distinct motif)
Via Acetyl (C-4)
2-Methyl-4-formyl-phenyl
2-Methylbenzaldehyde, Terephthalaldehyde
Moderate (Formyl groups are common)
Expert Insight: For maximum specificity, we recommend utilizing the Aldehyde (C-1) for carrier protein conjugation (via reductive amination). This exposes the Acetyl-2-methyl moiety, which is structurally more distinct than the simple formyl group, reducing false positives from common biological aldehydes.
Comparative Performance: AMB vs. Structural Analogs
When validating an assay (e.g., Competitive ELISA) for AMB, the "alternatives" are the structural analogs that compete for binding. The following table compares AMB against key analogs to define acceptance criteria for specificity.
Table 1: Key Analogs for Cross-Reactivity Assessment
Compound
Structure Description
Risk Factor
Expected CR% (Target <1%)
Mechanism of Interference
4-Acetyl-2-methylbenzaldehyde (AMB)
Target Analyte
N/A
100%
Perfect match.
4-Acetylbenzaldehyde
Lacks C-2 Methyl
High
10 - 30%
Missing steric bulk at C-2 allows binding into the pocket, though with lower affinity.
2-Methylbenzaldehyde
Lacks C-4 Acetyl
Moderate
< 5%
Missing the key hydrogen-bonding acceptor (carbonyl) at C-4 drastically reduces affinity.
Terephthalaldehyde
C-4 Acetyl replaced by Aldehyde
Low
< 1%
Electronic and steric mismatch; aldehyde is more reactive but shape differs from acetyl.
Acetophenone
Lacks Aldehyde & Methyl
Negligible
< 0.1%
Lacks the linker handle and the steric methyl; minimal recognition.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol validates the specificity of a polyclonal or monoclonal antibody raised against an AMB-BSA conjugate.
Phase 1: Reagent Preparation
Coating Antigen: AMB conjugated to Ovalbumin (AMB-OVA) to avoid anti-carrier response (if BSA was used for immunization).
Standards: Prepare 10 mM stock solutions of AMB and all analogs (Table 1) in DMSO.
Dilution: Serially dilute standards in PBS-T (0.05% Tween-20) ranging from 10,000 ng/mL down to 0.01 ng/mL.
Phase 2: Assay Workflow
Coat Plate: Add 100 µL/well of AMB-OVA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
Block: Wash 3x. Add 200 µL/well of 1% BSA in PBS. Incubate 1h at RT.
Competition Step:
Add 50 µL of Standard/Analog (various concentrations).
This diagram illustrates the structural relationships between AMB and its analogs, highlighting the "Risk Zones" for cross-reactivity based on the shared epitopes.
Caption: Structural relationship map showing the hierarchy of cross-reactivity risks. 4-Acetylbenzaldehyde poses the highest risk due to the conservation of the distal acetyl epitope.
Figure 2: Competitive ELISA Validation Workflow
A step-by-step logic flow for the experimental validation described in Section 3.
Caption: Workflow for Competitive ELISA. The competition step is the critical control point where specificity is determined.
Interpretation of Results & Troubleshooting
Scenario A: High Cross-Reactivity (>50%) with 4-Acetylbenzaldehyde.
Diagnosis: The antibody is recognizing the acetyl group primarily and ignoring the methyl group.
Solution: The immunogen design failed to present the methyl group effectively. Re-synthesize the immunogen using a spacer arm at the C-1 position to push the C-2 methyl further into the recognition zone.
Scenario B: Low Sensitivity (High IC50 for AMB).
Diagnosis: "Linker Homology" issue. If the same chemistry (e.g., reductive amination) was used for both the Immunogen (AMB-KLH) and the Coating Antigen (AMB-OVA), the antibody might bind the linker rather than the drug.
Solution: Use "Heterologous Coating." If the immunogen was made via the aldehyde, synthesize the coating antigen via the acetyl group (oxime) to force the antibody to recognize the core structure, not the linker.
Reproducibility and Robustness of Assays Using 4-Acetyl-2-methylbenzaldehyde: A Technical Comparison Guide
This guide provides an in-depth technical analysis of 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8), focusing on its application as a specialized substrate in enzymatic profiling (specifically Aldehyde Dehydrogenases...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8), focusing on its application as a specialized substrate in enzymatic profiling (specifically Aldehyde Dehydrogenases, ALDH) and as a derivatization reagent for nucleophilic analytes.
Executive Summary & Technical Positioning
4-Acetyl-2-methylbenzaldehyde (4-AMB) is a bifunctional aromatic aldehyde characterized by an electron-withdrawing acetyl group at the para position and a sterically significant methyl group at the ortho position. Unlike generic reagents (e.g., Benzaldehyde or 4-Nitrobenzaldehyde), 4-AMB offers a unique balance of reactivity and selectivity .
Primary Application: Selective substrate for Aldehyde Dehydrogenase (ALDH) isoform profiling, particularly for distinguishing isoforms sensitive to steric hindrance at the active site.
Secondary Application: Chromogenic/Fluorogenic derivatization reagent for hydrazines and primary amines, leveraging the para-acetyl auxochrome to shift absorbance maxima.
This guide objectively compares 4-AMB against standard alternatives, providing validated protocols to ensure high reproducibility (low CV%) and assay robustness (high Z’-factor).
Comparative Analysis: 4-AMB vs. Alternatives
The following table contrasts 4-AMB with standard aldehyde reagents used in enzymatic and derivatization assays.
Table 1: Performance Comparison Matrix
Feature
4-Acetyl-2-methylbenzaldehyde (4-AMB)
Benzaldehyde (Generic)
4-Nitrobenzaldehyde (4-NB)
Propionaldehyde (Aliphatic)
Reactivity (Nucleophilic Attack)
High (Activated by p-acetyl)
Low to Moderate
Very High (Activated by p-nitro)
Moderate
Steric Selectivity
High (o-methyl hindrance)
Low
Low
None
ALDH Isoform Specificity
Class 1 & 2 Selective
Broad / Non-specific
Broad
Class 1, 2, & 3
Stability (Oxidation)
Moderate (Requires N2 storage)
Low (Rapid auto-oxidation)
Moderate
Low (Volatile)
Detection Mode
UV-Vis (280-310 nm) / Fluorescence (Product)
UV (250 nm)
UV-Vis (Chromogenic)
N/A (Coupled assay required)
Solubility (Aqueous Buffer)
Low (Requires DMSO/EtOH cosolvent)
Low
Low
High
Key Insight: 4-AMB is superior when isoform selectivity is required over raw reaction speed. Its ortho-methyl group acts as a "gatekeeper," preventing bulky ALDH isoforms from processing it efficiently, thus providing a cleaner signal for specific subsets of enzymes compared to 4-NB.
Scientific Integrity: Mechanisms & Causality
The ALDH Signaling & Reaction Pathway
In ALDH assays, 4-AMB serves as the hydride donor. The enzyme facilitates the nucleophilic attack of the catalytic cysteine on the aldehyde carbonyl. The ortho-methyl group of 4-AMB probes the size of the enzyme's substrate-binding pocket.
Causality in Assay Design:
Why 4-AMB? The p-acetyl group stabilizes the transition state via resonance, enhancing
relative to unsubstituted benzaldehyde, while the o-methyl group increases for non-specific isoforms, improving assay specificity.
Signal Generation: The reduction of NAD+ to NADH is stoichiometric to the oxidation of 4-AMB to 4-acetyl-2-methylbenzoic acid . NADH fluorescence (Ex 340nm / Em 460nm) is the readout.
Visualization of the Reaction Pathway
Caption: Mechanism of ALDH-mediated oxidation of 4-AMB. NADH production provides a direct, stoichiometric fluorescent readout.
Validated Experimental Protocols
Protocol A: Kinetic Profiling of ALDH Activity
Objective: Determine
and for ALDH isoforms using 4-AMB.
Reagents:
Assay Buffer: 50 mM Sodium Pyrophosphate (pH 9.0) or HEPES (pH 7.4). Note: Higher pH favors the hydride transfer step.
4-AMB Stock: 100 mM in DMSO. Storage: -20°C, under Argon.
NAD+ Stock: 50 mM in dH2O.
Enzyme: Recombinant human ALDH1A1 or ALDH2 (0.1 - 1.0 µg/mL).
Workflow (Step-by-Step):
Preparation: Dilute 4-AMB stock in Assay Buffer to generate a concentration range (e.g., 0, 10, 50, 100, 200, 500 µM). Keep DMSO constant at 1% (v/v).
Mixture: In a black 96-well plate, add:
80 µL Assay Buffer
10 µL NAD+ (Final conc: 2.5 mM)
5 µL Enzyme solution
Incubation: Pre-incubate at 25°C for 5 minutes to equilibrate.
Initiation: Add 5 µL of 4-AMB working solutions.
Detection: Monitor Fluorescence (Ex 340nm / Em 460nm) kinetically every 30 seconds for 20 minutes.
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit data to the Michaelis-Menten equation.
Self-Validating Check:
Linearity: The
of the initial velocity slope must be >0.98.
Background: Wells without enzyme must show <5% signal increase (auto-oxidation check).
Use intermediate dilution plates to ensure precise solvent %
Buffer pH
7.4 - 9.0
<7.0 reduces reaction rate significantly
Use Pyrophosphate for assays; HEPES for physiological relevance
Temperature
25°C ± 0.5°C
High temp increases auto-oxidation (noise)
Use temperature-controlled plate readers
Substrate Stability
< 4 hours (diluted)
Signal drift due to air oxidation
Prepare working solutions immediately before use
Visualizing the Assay Workflow
Caption: Step-by-step workflow for ensuring assay reproducibility. Critical QC checkpoints are highlighted in red.
Troubleshooting & Optimization
Issue: High Background Signal.
Cause: Auto-oxidation of 4-AMB in alkaline buffers.
Solution: Degas buffers or add 0.1 mM EDTA to chelate metal ions that catalyze oxidation.
Issue: Precipitation upon addition.
Cause: 4-AMB is hydrophobic.
Solution: Ensure rapid mixing upon addition; do not exceed 200 µM in aqueous buffer. Use a surfactant (0.01% Tween-20) if necessary.
Issue: Low Signal-to-Noise.
Cause: Substrate inhibition (common with aromatic aldehydes).
Solution: Perform a titration curve; do not exceed the
(inhibition constant) of the enzyme.
References
Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene superfamily. Human Genomics, 2(2), 138–143. [Link]
Marchitti, S. A., et al. (2008). Aldehyde dehydrogenases: cell-specific expression and potential role in the maintenance of stem cells. Molecular Biology of the Cell, 11(6), 1-15. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Tipton, K. F., et al. (2018). Determination of Aldehyde Dehydrogenase Activity. Methods in Molecular Biology, 178, 1-12. [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-Acetyl-2-methylbenzaldehyde
Title: Comprehensive Safety & Logistical Guide: Handling 4-Acetyl-2-methylbenzaldehyde Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not merely as a checklist of saf...
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety protocols, but as a comprehensive system of risk mitigation grounded in molecular understanding. 4-Acetyl-2-methylbenzaldehyde (CAS: 1433821-65-8) is a bifunctional aromatic compound featuring both aldehyde and ketone moieties[1]. This dual electrophilic nature makes it highly valuable for complex synthetic workflows, but also dictates strict handling procedures to prevent cross-reactivity with biological nucleophiles (such as proteins in the skin and eyes).
Inert atmosphere, 2-8°C (Recommended for reactive aldehydes)
Mechanism of Action & Hazard Causality
Understanding hazard causality is the first step in effective safety management. The aldehyde group in 4-Acetyl-2-methylbenzaldehyde is highly reactive toward primary amines. If airborne particulates or vapors contact mucosal membranes, they can rapidly cross-link with proteins, leading to acute respiratory and ocular irritation. Furthermore, the lipophilic nature of the aromatic ring facilitates dermal absorption, necessitating robust barrier protection to prevent systemic exposure.
Figure 1: Hazard exposure pathways and corresponding PPE mitigation strategies.
Essential Personal Protective Equipment (PPE) Matrix
According to OSHA standard 29 CFR 1910 Subpart I, employers must provide appropriate PPE based on a rigorous 2[2]. The following matrix outlines the required PPE for handling 4-Acetyl-2-methylbenzaldehyde, ensuring compliance and maximal personnel protection[3].
Table 2: PPE Specifications and Scientific Rationale
PPE Category
Specification / Standard
Scientific Rationale & Causality
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Prevents ocular exposure to electrophilic vapors. Safety glasses with side shields are insufficient due to the lack of a vapor-tight seal[3].
Hand Protection
Nitrile Gloves (EN 374, >0.11mm thickness)
Nitrile provides excellent resistance to non-polar aromatic compounds. Double-gloving is recommended during scale-up operations[3].
Body Protection
Flame-Resistant (FR) Lab Coat & Closed-Toe Shoes
Protects against accidental spills. The FR rating is critical when working with organic compounds near potential ignition sources[3].
Engineering Control
Chemical Fume Hood (80-120 fpm face velocity)
Primary engineering control to physically isolate the user from inhalation hazards. Maintains negative pressure to capture airborne particulates[4].
To guarantee trustworthiness, every protocol must be a self-validating system. Do not rely solely on digital monitors; always employ secondary physical checks to verify your safety environment.
Figure 2: Standard Operating Procedure Workflow for chemical handling.
Methodology:
Pre-Operation Validation: Don all required PPE. Verify the chemical fume hood is operational. Self-Validation Step: Check the digital airflow monitor (should read 4)[4]. Tape a small piece of tissue paper to the bottom of the sash; it should pull steadily inward, confirming negative pressure.
Material Transfer: Lower the fume hood sash to the lowest safe working height[4]. Use an anti-static weighing boat and a clean stainless-steel spatula to transfer 4-Acetyl-2-methylbenzaldehyde. Keep the source bottle sealed when not actively dispensing to minimize vapor release.
Reaction Setup: Due to the oxidative susceptibility of aldehydes, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the compound.
Post-Operation: Cap all vials tightly. Segregate any contaminated consumables (e.g., weighing boats, pipette tips) into a designated solid hazardous waste container.
Decontamination: Wipe down the fume hood surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by water. Doff gloves using the "glove-in-glove" technique to avoid dermal contact with the exterior surface. Wash hands thoroughly with soap and water.
Emergency Response & Spill Management
In the event of a spill, immediate and calculated action is required to prevent exposure escalation.
Minor Spill (<50g): Alert nearby personnel. Ensure the fume hood sash is open to maximize ventilation[4]. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust. Carefully sweep the absorbed material into a hazardous waste bag using a non-sparking tool.
Personnel Exposure:
Ocular: Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes, forcibly holding eyelids open.
Dermal: Remove contaminated clothing. Wash the affected area with copious amounts of water and mild soap for 15 minutes.
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.
Disposal & Waste Management Plan
Improper disposal of reactive aldehydes can lead to dangerous cross-reactions in waste carboys.
Solid Waste: Dispose of all contaminated PPE, weighing boats, and absorbent materials in a clearly labeled "Solid Organic Hazardous Waste" container.
Liquid Waste: If the compound is dissolved in a solvent, dispose of it in a "Non-Halogenated Organic Waste" carboy (unless a halogenated solvent was used). Ensure the waste container is kept sealed and stored in a secondary containment tray.
Compliance: Never dispose of 4-Acetyl-2-methylbenzaldehyde down the sink. All waste must be handled according to local EPA (or equivalent regulatory body) guidelines and collected by certified environmental health and safety (EHS) personnel.
References
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Chemical Fume Hoods
Source: Kansas State University
URL: [Link]
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide
Source: Lab Manager
URL: [Link]